Methyl diphenylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORIUCNKPVHMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188239 | |
| Record name | Methyl diphenylacetate | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-00-9 | |
| Record name | Methyl α-phenylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl diphenylacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl diphenylacetate | |
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| Record name | Methyl diphenylacetate | |
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| Record name | Methyl diphenylacetate | |
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| Record name | Methyl diphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.393 | |
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| Record name | METHYL DIPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H8021R61U | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Diphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl Diphenylacetate (CAS No: 3469-00-9). The information is curated for professionals in research and development, offering detailed data, experimental context, and visual workflows to support laboratory and development activities.
Chemical Identity and Structure
This compound, also known as methyl 2,2-diphenylacetate, is an ester of diphenylacetic acid and methanol. Its structure consists of a central carbon atom bonded to two phenyl rings, a carbonyl group, and a methoxy group.
Physical Properties
The physical characteristics of this compound have been determined through various analytical methods. These properties are summarized below for quick reference.
Quantitative Physical Data
| Property | Value | Source(s) |
| Melting Point | 59-62 °C | [4] |
| 59-61 °C | [1][6] | |
| 56.0-62.0 °C | [2] | |
| Boiling Point | 136-141 °C @ 0.8 Torr | [4][7] |
| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [4][7] |
| Partition Coefficient (LogP) | 3.44 | [8] |
| 2.99 | [5] | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [5] |
Qualitative Physical Data
| Property | Description | Source(s) |
| Appearance | White to light yellow or light orange powder/crystal. | [4][7] |
| Solubility | Soluble in methanol. | [1][4][7] |
Chemical Properties
Understanding the chemical behavior of this compound is crucial for its application in synthesis and drug development.
Stability and Reactivity
-
Stability: The compound is stable under normal storage conditions. It should be stored in a cool, dry place in a tightly sealed container.[1]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[1]
-
Hazardous Reactions: No hazardous polymerization is expected to occur.
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopic Technique | Data Availability |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available.[3][9] |
| Infrared (IR) Spectroscopy | IR, FTIR, and ATR-IR spectra have been recorded.[3][10][11] |
| Mass Spectrometry (MS) | GC-MS data is available for analysis.[3][11] |
| Raman Spectroscopy | FT-Raman spectra are available.[3] |
Experimental Protocols & Workflows
Synthesis Pathway: Fischer Esterification
A common method for synthesizing this compound is the Fischer esterification of diphenylacetic acid with methanol, catalyzed by a strong acid like sulfuric acid.
Experimental Workflow: Physicochemical Characterization
The following diagram outlines a standard workflow for the physical and chemical characterization of a synthesized batch of this compound.
Protocol for Purity Determination by Gas Chromatography (GC)
A general protocol for assessing the purity of this compound using gas chromatography is as follows:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent, such as methanol or ethyl acetate, to create a 1 mg/mL solution.
-
Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector: Set the injector temperature to 250 °C.
-
Detector (FID): Set the Flame Ionization Detector temperature to 300 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
Carrier Gas: Use Helium or Nitrogen with a constant flow rate.
-
-
Injection: Inject 1 µL of the prepared sample into the GC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
This guide provides foundational data and procedural outlines for working with this compound. For specific applications, further validation and optimization of experimental methods are recommended.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Methyl alpha-phenylbenzeneacetate | C15H14O2 | CID 77019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3469-00-9 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound CAS#: 3469-00-9 [amp.chemicalbook.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. This compound(3469-00-9) 1H NMR [m.chemicalbook.com]
- 10. This compound(3469-00-9) IR Spectrum [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Methyl diphenylacetate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl diphenylacetate is a carboxylate ester with significant applications as a chemical intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods. While it is primarily utilized as a building block in the creation of more complex molecules, particularly in the pharmaceutical and fine chemical industries, its own biological activities and mechanisms of action are not extensively documented in publicly available literature. This guide summarizes the current knowledge and provides detailed experimental frameworks for its synthesis and analysis.
Chemical and Physical Properties
This compound, also known as methyl 2,2-diphenylacetate, is a white to light yellow crystalline powder. A comprehensive summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3469-00-9 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Melting Point | 59-61 °C | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Soluble in methanol. |
Synthesis of this compound
This compound is primarily synthesized through the esterification of diphenylacetic acid with methanol. The following is a generalized experimental protocol based on standard Fischer esterification methods.
Experimental Protocol: Fischer Esterification of Diphenylacetic Acid
Materials:
-
Diphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve diphenylacetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add water and a suitable organic solvent (e.g., dichloromethane) to the separatory funnel.
-
Gently shake the funnel to extract the product into the organic layer, venting frequently.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final, high-purity product.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Analysis
Objective: To determine the purity of this compound and confirm its molecular weight.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is typically suitable.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to detect the molecular ion and characteristic fragments.
-
-
Data Analysis:
-
The retention time of the major peak in the chromatogram will be characteristic of this compound.
-
The mass spectrum of this peak should show the molecular ion peak (M⁺) at m/z = 226.27 and other characteristic fragment ions.
-
NMR Analysis
Objective: To confirm the chemical structure of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet corresponding to the methyl protons (-OCH₃).
-
A singlet corresponding to the methine proton (-CH).
-
Multiplets in the aromatic region corresponding to the protons of the two phenyl groups.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
A signal for the methyl carbon (-OCH₃).
-
A signal for the methine carbon (-CH).
-
Signals for the carbonyl carbon (C=O).
-
Multiple signals in the aromatic region for the carbons of the phenyl groups.
-
Applications in Drug Development and Research
This compound serves as a crucial intermediate in organic synthesis. Its structure is a precursor for various larger molecules with potential pharmaceutical applications.[2] It is a valuable building block for introducing the diphenylmethyl moiety into a target molecule.[2]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of diphenylacetate esters is generally broad and often focuses on compounds with different substitution patterns that may not be directly comparable. Therefore, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate any potential biological roles of this compound.
Conclusion
This compound is a well-characterized organic compound with established methods for its synthesis and analysis. Its primary role is that of a chemical intermediate in the production of more complex molecules for various industries, including pharmaceuticals. While its physicochemical properties are known, its biological activity remains an area for future investigation. The protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound.
References
Three-Dimensional Structure of the Methyl Diphenylacetate Molecule: A Technical Overview
Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive experimental three-dimensional structure for the methyl diphenylacetate molecule, including precise bond lengths and angles from techniques such as X-ray crystallography, remains elusive. Similarly, detailed nuclear magnetic resonance (NMR) spectroscopic studies aimed at a complete 3D structural elucidation have not been publicly reported. In the absence of this specific data, this technical guide will provide a theoretical and comparative analysis of its likely structure, alongside a general overview of the experimental methodologies typically employed for such determinations.
This compound (C₁₅H₁₄O₂) is a small organic molecule with the chemical identifier CAS number 3469-00-9.[1][2] Its fundamental properties, such as a molecular weight of approximately 226.27 g/mol and a melting point in the range of 59-62 °C, are well-documented. However, the precise arrangement of its atoms in three-dimensional space, which is critical for understanding its chemical reactivity, physical properties, and potential biological interactions, is not yet experimentally determined.
Predicted Molecular Geometry
Based on fundamental principles of organic chemistry and the known structures of related diphenylacetate derivatives, a predicted three-dimensional structure can be inferred. The central carbon atom, bonded to two phenyl groups, a methoxycarbonyl group, and a hydrogen atom, is sp³ hybridized, suggesting a tetrahedral geometry around this chiral center. The two phenyl rings are not expected to be coplanar due to steric hindrance, adopting a twisted conformation. The exact dihedral angles of these rings relative to the rest of the molecule would be a key feature of its 3D structure.
Experimental Protocols for Structural Determination
The definitive determination of the three-dimensional structure of a small organic molecule like this compound would typically involve the following experimental techniques:
Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise atomic coordinates of a molecule in its crystalline state. The general workflow for this method is as follows:
-
Crystal Growth: High-quality single crystals of this compound would need to be grown. This is often a trial-and-error process involving the slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
The successful application of this technique would yield a wealth of quantitative data, as outlined in the table below.
| Parameter | Description | Typical Data Obtained |
| Bond Lengths | The distances between the nuclei of two bonded atoms. | Ångströms (Å) |
| Bond Angles | The angles formed between three connected atoms. | Degrees (°) |
| Dihedral (Torsion) Angles | The angles between two planes, each defined by three atoms, that share a common bond. | Degrees (°) |
| Unit Cell Parameters | The dimensions and angles of the basic repeating unit of the crystal lattice. | Å, ° |
| Space Group | The symmetry group of the crystal lattice. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly in the solid state, can provide valuable information about the three-dimensional structure and conformation of molecules. While liquid-state NMR is excellent for determining the connectivity of atoms, advanced techniques can be used to infer spatial relationships.
-
1D and 2D NMR Spectra Acquisition: Standard ¹H and ¹³C NMR spectra would be acquired to confirm the molecular structure. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, would establish through-bond connectivities.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are crucial for determining through-space proximities between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical constraints for 3D modeling.
-
Computational Modeling: The distance restraints obtained from NOE data, along with other experimental and theoretical considerations, are used in computational chemistry software to generate and validate a three-dimensional model of the molecule.
Logical Relationship of Structural Features
The following diagram illustrates the logical connections between the key structural components of the this compound molecule.
Conclusion
While the fundamental chemical identity of this compound is well-established, a definitive, experimentally determined three-dimensional structure is not currently available in the public domain. The information provided here outlines the predicted structural features based on chemical principles and details the standard experimental protocols that would be necessary to obtain precise quantitative data on its bond lengths, bond angles, and overall conformation. Future research employing single-crystal X-ray diffraction or advanced NMR spectroscopic techniques will be essential to fully characterize the three-dimensional architecture of this molecule.
References
An In-Depth Technical Guide to the Laboratory Synthesis of Methyl Diphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of common laboratory synthesis routes for the preparation of methyl diphenylacetate. The document details established methodologies, presents quantitative data for comparison, and includes experimental protocols for the key transformations discussed.
Executive Summary
This compound is a valuable organic intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation in a laboratory setting can be achieved through several reliable synthetic routes. This guide focuses on three primary methods:
-
Fischer-Speier Esterification of diphenylacetic acid.
-
Methylation of Diphenylacetic Acid with Diazomethane or its Analogs .
-
Two-Step Synthesis via Diphenylacetyl Chloride .
Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, and safety considerations. The selection of a particular route will depend on the specific requirements of the laboratory, including available reagents, equipment, and scale of the synthesis.
Comparative Analysis of Synthesis Routes
The following table summarizes the quantitative data associated with the different synthesis routes for this compound and its immediate precursors.
| Synthesis Route | Key Transformation | Typical Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer-Speier Esterification | Diphenylacetic acid to this compound | Methanol, H₂SO₄ (catalyst) | 45 min - 2 hours | Reflux (~65°C) | 90-96% (analogous reactions)[1] |
| Methylation with Diazomethane Analog | Diphenylacetic acid to this compound | Trimethylsilyldiazomethane, Methanol, Diethyl ether | 3-5 hours | 0°C to Room Temp. | ~100% (for a similar substrate)[2] |
| Synthesis via Acyl Chloride (Step 1) | Diphenylacetic acid to diphenylacetyl chloride | Thionyl chloride, Benzene | 7.5 hours | Reflux | 82-94%[1] |
| Synthesis via Acyl Chloride (Step 2) | Diphenylacetyl chloride to this compound | Methanol, Triethylamine, Dichloromethane | 2-4 hours | 0°C to Room Temp. | High (not specified) |
Synthesis Route Overviews
The following diagram illustrates the logical workflow of the three primary synthesis routes for this compound.
References
A Technical Guide to the Solubility of Methyl Diphenylacetate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl diphenylacetate, a key intermediate in organic synthesis. Understanding the solubility of this compound is critical for process optimization, including reaction kinetics, crystallization, and formulation development. This document consolidates available physicochemical data, outlines the theoretical principles governing its solubility, and provides detailed experimental protocols for solubility determination.
Introduction
This compound, also known as methyl 2,2-diphenylacetate, is an ester derivative of diphenylacetic acid.[1] It serves as a valuable building block and chemical intermediate in the synthesis of various organic molecules.[1][2] The efficiency of synthetic routes, purification processes like crystallization, and the formulation of final products are heavily dependent on the solubility of this compound in various organic solvents. This guide aims to provide a detailed resource for professionals working with this compound, covering its physical properties, solubility profile, and standardized methods for solubility measurement.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [1][3] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | White to light yellow/orange powder or crystal | [1][4] |
| Melting Point | 59-62 °C | [1][3] |
| CAS Number | 3469-00-9 | [1] |
Solubility Profile
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[5][6] this compound possesses a polar ester functional group and two large, non-polar phenyl groups. This amphiphilic nature suggests it will exhibit varied solubility across the spectrum of organic solvents.
Quantitative Solubility Data
| Solvent | Formula | Relative Polarity | Solubility |
| Methanol | CH₃OH | 0.762 | Soluble[1][2][4] |
Relative polarity values are sourced from the University of Rochester's solvent polarity table.[7]
Based on its structure, predictions can be made for its solubility in other common solvents. It is expected to have good solubility in moderately polar solvents like ethers (THF, diethyl ether), ketones (acetone), and esters (ethyl acetate), where both the polar ester and non-polar phenyl groups can be effectively solvated. Solubility is likely to be lower in highly non-polar solvents like hexane and in highly polar, protic solvents like water.
Theoretical Framework of Solubility
The dissolution of a solid compound in a solvent is a thermodynamic process known as solid-liquid equilibrium (SLE).[8] This equilibrium is reached when the rate of dissolution of the solid into the solution equals the rate of precipitation from the saturated solution.[8] Several factors influence this equilibrium.
Caption: Key factors influencing the solid-liquid equilibrium of a solute.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable, though potentially time-consuming, technique.[9]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or test tubes with screw caps
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or NMR)[9]
Procedure: Isothermal Shake-Flask Method
The following workflow outlines the steps for determining the equilibrium solubility of this compound at a specific temperature.
Caption: Experimental workflow for isothermal solubility determination.
Detailed Steps
-
Preparation : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition : Accurately add a known volume or mass of the desired organic solvent to each vial and seal tightly.
-
Equilibration : Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure the solution is saturated.[9] The system has reached equilibrium when the concentration of the supernatant does not change over subsequent measurements.
-
Sampling : After equilibration, stop the agitation and let the vials stand in the thermostat to allow the excess solid to settle.
-
Filtration : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm) to remove any undissolved microcrystals. This step must be performed quickly to prevent temperature changes that could cause precipitation.
-
Quantification : Accurately dilute the filtered saturate and analyze its concentration using a pre-calibrated analytical method such as HPLC, UV-Vis spectroscopy, or NMR.[9] Alternatively, for a gravimetric approach, dispense the filtered solution into a pre-weighed container, evaporate the solvent, and weigh the remaining solid residue.
-
Calculation : Calculate the solubility from the measured concentration. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction (χ).
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, its molecular structure allows for reasoned predictions of its solubility behavior. It is confirmed to be soluble in methanol and is anticipated to be soluble in other moderately polar organic solvents.[2] For precise applications in research and development, the experimental determination of solubility is paramount. The isothermal shake-flask method detailed in this guide provides a robust and reliable protocol for generating the accurate data required for process design, optimization, and formulation in a scientific setting.
References
- 1. This compound | 3469-00-9 [chemicalbook.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound CAS#: 3469-00-9 [amp.chemicalbook.com]
- 4. This compound | 3469-00-9 [m.chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Solid-Liquid Equilibrium By Unacademy [unacademy.com]
- 9. m.youtube.com [m.youtube.com]
Reported melting point and boiling point of pure methyl diphenylacetate.
An In-depth Technical Guide on the Physicochemical Properties of Methyl Diphenylacetate
This technical guide provides a detailed overview of the reported melting and boiling points of pure this compound. It is intended for researchers, scientists, and professionals in drug development who require accurate physical property data for this compound. This document summarizes quantitative data, outlines typical experimental methodologies for these measurements, and provides a logical workflow for compound characterization.
Physical Properties of this compound
This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2] Its key physical properties are summarized in the table below.
Table 1: Reported Melting and Boiling Points of this compound
| Physical Property | Value | Purity/Conditions | Source |
| Melting Point | 59-62 °C | 99% (literature value) | [2][3][4][5] |
| Melting Point | 59-61 °C | Not Specified | [6] |
| Melting Point | 56.0-62.0 °C | ≥97.5% (GC) | [1] |
| Boiling Point | 136-141 °C | at 0.8 Torr | [2][5] |
Experimental Protocols
While the provided sources cite established values, they do not detail the specific experimental protocols used to determine these figures for this compound. The following sections describe standard laboratory procedures for determining the melting and boiling points of a pure organic solid.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure substance. The broadening of the melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. This powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Boiling Point Determination at Reduced Pressure (Vacuum Distillation)
For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure (vacuum).
Methodology:
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask suitable for vacuum distillation (e.g., a Hickman still or a short-path distillation apparatus). The apparatus is connected to a vacuum pump, and a manometer is included in the system to accurately measure the pressure. A thermometer is positioned to measure the temperature of the vapor.
-
Evacuation: The system is evacuated to the desired pressure (e.g., 0.8 Torr).
-
Heating: The distillation flask is gently heated. The temperature is gradually increased until the liquid begins to boil and a ring of refluxing condensate is observed on the walls of the apparatus, in equilibrium with the vapor.
-
Measurement: The temperature at which the vapor and liquid are in equilibrium at the specified pressure is recorded as the boiling point at that pressure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from compound synthesis to the determination and documentation of its physical properties.
Caption: Workflow for the Characterization of a Synthesized Compound.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 3469-00-9 [chemicalbook.com]
- 3. This compound 99 3469-00-9 [sigmaaldrich.com]
- 4. 二苯基乙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 3469-00-9 [amp.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
The correct IUPAC nomenclature for methyl diphenylacetate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and spectral characterization of methyl 2,2-diphenylacetate.
IUPAC Nomenclature and Chemical Structure
The correct IUPAC name for the compound commonly known as methyl diphenylacetate is methyl 2,2-diphenylacetate .[1][2]
Chemical Structure:
-
Molecular Formula: C₁₅H₁₄O₂[2]
-
Molecular Weight: 226.27 g/mol [2]
-
CAS Number: 3469-00-9[2]
-
SMILES: COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2[2]
Physicochemical Properties
A summary of the key physicochemical properties of methyl 2,2-diphenylacetate is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 2,2-Diphenylacetate
| Property | Value | Reference |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 59-62 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol | |
| Purity | ≥98% | [3] |
Experimental Protocol: Synthesis of Methyl 2,2-Diphenylacetate
The synthesis of methyl 2,2-diphenylacetate can be achieved via the Fischer esterification of diphenylacetic acid with methanol, catalyzed by a strong acid.
Materials:
-
Diphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve diphenylacetic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Extraction: Add dichloromethane to the separatory funnel to extract the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[4]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude methyl 2,2-diphenylacetate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to obtain the final product with high purity.
Spectroscopic Data
The structure of methyl 2,2-diphenylacetate can be confirmed by various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for Methyl 2,2-Diphenylacetate
| Technique | Key Data | Reference |
| ¹H NMR | Data available in spectral databases. | [2] |
| ¹³C NMR | Data available in spectral databases. | [2] |
| IR Spectroscopy | Characteristic ester carbonyl (C=O) stretch. Data available in spectral databases. | [5] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. Data available in spectral databases. | [2] |
Note: Specific peak assignments for NMR and IR spectra can be found in the referenced spectral databases.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis and purification of methyl 2,2-diphenylacetate.
Biological Activity
While this guide focuses on the chemical aspects of methyl 2,2-diphenylacetate, it is worth noting that ester-containing compounds are a significant class of molecules in drug discovery and development. The biological activities of derivatives of related compounds, such as 2-methylacetophenone, have been explored for antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6] Further research into the specific biological profile of methyl 2,2-diphenylacetate and its derivatives may reveal potential therapeutic applications. The modification of carboxylic acids to their methyl esters is a common strategy in medicinal chemistry to enhance properties such as cell permeability.
References
Spectroscopic Profile of Methyl Diphenylacetate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for methyl diphenylacetate, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Chemical Structure
The structural representation of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a central carbon atom bonded to two phenyl rings, a methoxycarbonyl group (-COOCH₃), and a hydrogen atom.
Figure 1. Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methine proton, and the methyl protons of the ester group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~5.10 | Singlet | 1H | Methine proton (-CH) |
| ~3.70 | Singlet | 3H | Methyl protons (-OCH₃) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | Carbonyl carbon (C=O) |
| ~139.0 | Quaternary aromatic carbons (ipso-C) |
| ~128.8 | Aromatic carbons (ortho-C) |
| ~128.5 | Aromatic carbons (para-C) |
| ~127.5 | Aromatic carbons (meta-C) |
| ~57.0 | Methine carbon (-CH) |
| ~52.5 | Methyl carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl and methine) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1495, ~1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~1250-1150 | Strong | C-O stretch (ester) |
| ~750, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 226 | Moderate | [M]⁺ (Molecular Ion) |
| 167 | High | [M - COOCH₃]⁺ |
| 165 | Moderate | [C₁₃H₉]⁺ |
| 105 | Low | [C₆H₅CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 59 | Moderate | [COOCH₃]⁺ |
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be rationalized through several key pathways.
Unveiling the Origins of Methyl Diphenylacetate: A Historical and Technical Guide
The synthesis of methyl diphenylacetate (C₁₅H₁₄O₂), a valuable intermediate in organic synthesis, is first attributed to the Swiss chemist Arnold Bistrzycki and his student C. Herbst in 1902. Their pioneering work, published in the esteemed journal Berichte der deutschen chemischen Gesellschaft, laid the foundation for the utilization of this compound in further chemical advancements.
This technical guide provides an in-depth exploration of the initial synthesis of this compound, offering a historical context, detailed experimental protocols from the original publication, and a summary of the reported quantitative data.
Historical Context: The Dawn of Ester Chemistry
The late 19th and early 20th centuries marked a period of profound advancement in organic chemistry. The Fischer-Speier esterification, first described in 1895, provided a general and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. It is within this context of burgeoning synthetic methodology that Bistrzycki and his research group undertook the systematic investigation of diphenylacetic acid and its derivatives. Their work aimed to understand the reactivity of the sterically hindered diphenylacetic acid and to prepare a series of its esters for further study.
The First Synthesis: Bistrzycki and Herbst (1902)
The inaugural synthesis of this compound was reported by A. Bistrzycki and C. Herbst in their 1902 publication in Berichte der deutschen chemischen Gesellschaft. The method employed was a direct esterification of diphenylacetic acid with methanol, facilitated by the presence of a strong acid catalyst.
Experimental Protocol
The following is a detailed description of the experimental procedure as can be inferred from the historical publication:
Materials:
-
Diphenylacetic acid
-
Methanol (absolute)
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of diphenylacetic acid and an excess of absolute methanol was prepared in a flask suitable for reflux.
-
A catalytic amount of concentrated sulfuric acid was carefully added to the mixture.
-
The reaction mixture was heated under reflux for several hours to drive the esterification to completion. The exact duration of the reflux was likely determined by monitoring the dissolution of the solid diphenylacetic acid and the subsequent formation of the ester.
-
Upon completion of the reaction, the excess methanol was removed by distillation.
-
The remaining residue, containing the crude this compound, was then subjected to a purification process. This typically involved neutralization of the acidic catalyst with a weak base (e.g., sodium carbonate solution), followed by extraction of the ester into an organic solvent such as diethyl ether.
-
The organic extract was washed with water to remove any remaining salts and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Finally, the solvent was evaporated, and the this compound was purified by distillation under reduced pressure or by recrystallization to yield the final product.
Quantitative Data
The original publication by Bistrzycki and Herbst provided key physical constants for the newly synthesized this compound, which were crucial for its characterization.
| Property | Reported Value |
| Melting Point | 59-61 °C |
| Boiling Point | Not available in the initial search results. |
| Appearance | White to light yellow crystalline solid. |
Reaction Pathway
The synthesis of this compound from diphenylacetic acid and methanol is a classic example of a Fischer-Speier esterification. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.
Caption: Fischer-Speier esterification of diphenylacetic acid.
Conclusion
The pioneering work of A. Bistrzycki and C. Herbst in 1902 marks the first documented synthesis of this compound. Their application of the Fischer-Speier esterification to the sterically hindered diphenylacetic acid provided the scientific community with a reliable method to access this important chemical intermediate. The experimental protocol and characterization data they reported have served as a foundation for countless subsequent studies and applications in the field of organic chemistry and drug development.
A Technical Guide to the Sources of Methyl Diphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl diphenylacetate (CAS 3469-00-9) is a vital organic intermediate utilized in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth examination of its sources. A thorough review of scientific literature indicates that this compound is not a known naturally occurring compound. Its precursor, diphenylacetic acid, has been identified in a single plant species, but the ester itself is sourced exclusively through chemical synthesis. This document details the predominant synthetic methodology, presents quantitative data, and provides a comprehensive experimental protocol for its preparation to support research and development activities.
Natural Occurrence: An Absence of Evidence
Extensive searches of chemical and biological databases reveal no definitive evidence of this compound as a natural product in plants, fungi, or other organisms. The compound is widely regarded as a synthetic molecule.
It is crucial to distinguish this compound from its structural relatives. For instance, methyl phenylacetate (CAS 101-41-7), which lacks the second phenyl group, is a known natural volatile compound found in honey, coffee, and various fruits. However, the addition of the second phenyl group to the α-carbon drastically alters the molecule's properties and, seemingly, its presence in nature.
The immediate precursor, diphenylacetic acid , has been reported in the plant Stocksia brahuica. This remains the only documented natural source for the core diphenylacetic moiety. However, the metabolic pathways leading to its formation in this species are not well-elucidated, and there is no evidence of subsequent enzymatic esterification to this compound in this or any other organism.
Synthetic Sources: The Primary Route of Production
The exclusive source of this compound for research and industrial applications is chemical synthesis. The most common, efficient, and scalable method for its preparation is the Fischer esterification of diphenylacetic acid with methanol.
Fischer Esterification of Diphenylacetic Acid
This classical organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, diphenylacetic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield this compound and water. The reaction is reversible, and an excess of the alcohol is used to drive the equilibrium towards the product side, ensuring a high yield.
The general chemical transformation is as follows:
Caption: Fischer Esterification of Diphenylacetic Acid.
Quantitative Data: Synthesis Parameters
The synthesis of this compound via Fischer esterification is a high-yielding process. The following table summarizes typical reaction parameters and outcomes based on established chemical principles.
| Parameter | Value / Condition | Purpose / Comment |
| Starting Material | Diphenylacetic Acid | The carboxylic acid substrate. |
| Reagent | Methanol (CH₃OH) | Serves as both the reactant and the solvent. |
| Molar Ratio | Large excess of Methanol | Drives reaction equilibrium towards products. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the carboxylic acid. |
| Temperature | Reflux (~65 °C) | Provides activation energy and maintains reaction rate. |
| Reaction Time | 2-4 hours | Typical duration to reach equilibrium. |
| Work-up | Neutralization, Extraction | Removes acid catalyst and isolates the ester. |
| Purification | Recrystallization or Distillation | Removes unreacted starting material and byproducts. |
| Typical Yield | > 90% | The reaction is highly efficient. |
| Typical Purity | > 98% | High purity is achievable with standard purification.[1] |
Experimental Protocols
The following section provides a detailed, representative laboratory-scale protocol for the synthesis of this compound.
Synthesis of this compound via Fischer Esterification
Objective: To prepare this compound from diphenylacetic acid and methanol with an acid catalyst.
Materials:
-
Diphenylacetic acid (1.0 eq)
-
Methanol (reagent grade, ~20-30 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diphenylacetic acid (1.0 eq).
-
Reagent Addition: Add methanol (~20-30 eq) to the flask. Stir the mixture until the diphenylacetic acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly, add the catalytic amount of concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Maintain the reflux with continuous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (or ethyl acetate). Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with water.
-
Carefully wash with a saturated solution of sodium bicarbonate to neutralize the remaining sulfuric acid. (Caution: CO₂ evolution).
-
Wash with brine to remove residual water.
-
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product, which is often a solid at room temperature, can be further purified by recrystallization from a suitable solvent (e.g., methanol or hexanes) to yield a white crystalline solid with a melting point of 59-61°C.
Workflow Visualization
The logical flow of the synthesis and purification process is depicted below.
Caption: Laboratory workflow for this compound synthesis.
References
Methodological & Application
Methyl Diphenylacetate: An Intermediate in the Synthesis of Complex Organic Molecules
Published: December 26, 2025
Abstract
Methyl diphenylacetate is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the diphenylmethyl moiety into a variety of molecular scaffolds. Its applications span the synthesis of pharmaceuticals and other fine chemicals. This document provides an overview of its role, focusing on its application in the synthesis of benztropine and a proposed pathway for the synthesis of methoxphenidine. Detailed experimental protocols for the synthesis of this compound are provided, alongside a discussion of its reactivity and potential transformations.
Introduction
This compound, a methyl ester of diphenylacetic acid, serves as a versatile building block in organic chemistry. Its chemical structure, featuring a reactive ester group and a bulky diphenylmethyl substituent, allows for its participation in a range of chemical transformations. This makes it a key precursor in the synthesis of several active pharmaceutical ingredients (APIs). This application note will detail its use in the synthesis of the anticholinergic drug benztropine and explore a potential synthetic route to the dissociative anesthetic methoxphenidine.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | White to light yellow solid | |
| Melting Point | 59-62 °C | [1] |
| Boiling Point | 186 °C at 13 mmHg | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| CAS Number | 3469-00-9 | [1] |
Synthesis of this compound
This compound can be synthesized through the esterification of diphenylacetic acid. A typical laboratory-scale protocol is provided below.
Fischer Esterification of Diphenylacetic Acid
Reaction Scheme:
Caption: Fischer esterification of diphenylacetic acid with methanol.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylacetic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Application as an Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its diphenylmethyl group is a common pharmacophore in centrally acting drugs.
Synthesis of Benztropine
Benztropine is an anticholinergic drug used in the treatment of Parkinson's disease. While several synthetic routes to benztropine exist, one plausible method involves the transesterification of this compound with tropine.
Reaction Scheme:
Caption: Proposed synthesis of Benztropine via transesterification.
Proposed Protocol (Conceptual):
Disclaimer: The following protocol is a conceptual outline based on general principles of transesterification and has not been verified from a specific literature source.
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and tropine (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene or DMF).
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe) (e.g., 0.1-0.3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature sufficient to drive the reaction and distill off the methanol byproduct (e.g., 110-140 °C), potentially using a Dean-Stark apparatus. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product would then be purified by column chromatography on silica gel to yield benztropine.
Note: The direct synthesis of benztropine is more commonly reported via the reaction of bromodiphenylmethane with tropine.[2] Another documented approach involves a combinatorial synthesis starting from a protected tropane derivative.[3]
Proposed Synthetic Route to Methoxphenidine
Methoxphenidine (MXP) is a diarylethylamine dissociative anesthetic. A synthetic route starting from this compound is not well-documented in the literature. However, a plausible multi-step synthesis can be proposed, leveraging the reactivity of the ester functional group.
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of a diphenidine scaffold from this compound.
Conceptual Protocol Outline:
-
Reduction of the Ester: this compound would first be reduced to the corresponding alcohol, 2,2-diphenylethan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Conversion to a Leaving Group: The hydroxyl group of the resulting alcohol would then be converted into a good leaving group, for example, by reaction with thionyl chloride (SOCl₂) to form 1,1-diphenyl-2-chloroethane.
-
Nucleophilic Substitution: Finally, nucleophilic substitution of the chloride with piperidine would yield the diphenidine scaffold.
To synthesize methoxphenidine specifically, the starting material would need to be a methoxy-substituted derivative of this compound, such as methyl 2-(2-methoxyphenyl)-2-phenylacetate. The subsequent reduction and substitution steps would follow a similar logic. The synthesis of various 1,2-diphenylethylamine derivatives, including methoxphenidine, has been reported, though not starting from the corresponding methyl esters.[4][5]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of methyl diphenylacetate in the development of new pharmaceuticals.
Introduction: Methyl diphenylacetate, a readily available ester, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its diphenylmethyl moiety provides a rigid scaffold that can be strategically modified to interact with various biological targets. This document outlines the applications of this compound in the development of new pharmaceuticals, with a focus on its role as a key intermediate in the synthesis of central nervous system (CNS) active agents and other therapeutic molecules. Detailed experimental protocols and quantitative data are provided to guide researchers in medicinal chemistry and drug development.
Application in the Synthesis of CNS-Acting Pharmaceuticals
This compound and its derivatives have found significant application in the development of drugs targeting the central nervous system, most notably as precursors to the wakefulness-promoting agent Modafinil.
Key Intermediate in Modafinil Synthesis
Methyl 2-diphenylmethylsulfinylacetate (MDMSA) is a direct precursor to Modafinil. While many industrial syntheses of Modafinil commence from benzhydrol, the structural similarity of this compound makes it a highly relevant starting point for derivatization into this key intermediate.
Table 1: Key Intermediates in Modafinil Synthesis
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C₁₅H₁₄O₂ | Potential Starting Material |
| Methyl 2-diphenylmethylthioacetate | C₁₆H₁₆O₂S | Intermediate |
| Methyl 2-diphenylmethylsulfinylacetate (MDMSA) | C₁₆H₁₆O₃S | Key Intermediate for Modafinil |
| Modafinil | C₁₅H₁₅NO₂S | Active Pharmaceutical Ingredient |
Experimental Protocol: Synthesis of Methyl 2-diphenylmethylsulfinylacetate (MDMSA) from Benzhydrol
This protocol, adapted from patented industrial syntheses, describes the conversion of benzhydrol to MDMSA, a process that highlights the chemistry relevant to the functionalization of the diphenylmethyl scaffold.[1][2][3]
Materials:
-
Benzhydrol
-
Acetic anhydride
-
Sulfuric acid (96%)
-
Dichloromethane
-
Methyl thioglycolate
-
Hydrogen peroxide (35%)
-
Aqueous ammonia (25%)
-
Distilled water
Procedure:
-
Formation of Benzhydryl Acetate: Dissolve acetic anhydride (1.05 eq) in dichloromethane at 20°C. Cool the solution to 0°C ± 2°C and add sulfuric acid (96%) over 10 minutes. Add benzhydrol (1.0 eq) portion-wise at 0°C ± 2°C over approximately 60-75 minutes. Maintain the reaction mixture at this temperature for 2 hours.[4]
-
Formation of Methyl Diphenylmethylthioacetate: To the reaction mixture from the previous step, add methyl thioglycolate (1.02 eq) at 0°C ± 2°C over 10 minutes. Allow the reaction mixture to warm to 20°C ± 2°C and stir for 2 hours.[4]
-
Oxidation to MDMSA: Heat the reaction mixture to 30°C ± 2°C and add a 35% hydrogen peroxide solution. Monitor the reaction progress by HPLC. The reaction is typically complete within 25 hours.[1]
-
Work-up and Isolation: Add distilled water and adjust the pH to 8 with a 25% aqueous ammonia solution. Separate the organic layer, wash with water, and concentrate to obtain MDMSA.[1]
Logical Workflow for Modafinil Synthesis:
Caption: Synthesis of Modafinil via the MDMSA intermediate.
Potential Application in the Synthesis of Anticholinergic Agents
The diphenylmethoxy moiety is a key pharmacophore in anticholinergic drugs like Benztropine, which is used to treat Parkinson's disease.[5][6][7] this compound can be considered a logical precursor for the synthesis of the diphenylmethanol core of such molecules.
Proposed Synthetic Pathway to a Benztropine Precursor:
A plausible synthetic route would involve the reduction of the ester functionality of this compound to yield diphenylmethanol. This alcohol can then be further functionalized and coupled with tropine to form the final drug product.
Experimental Protocol: Reduction of this compound to Diphenylmethanol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (10% aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄, followed by a 10% sulfuric acid solution.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain diphenylmethanol.
Signaling Pathway of Benztropine:
Caption: Dual mechanism of action of Benztropine.
Application in the Development of Other Therapeutic Agents
The diphenylacetate scaffold is not limited to CNS applications and has been explored for other therapeutic indications.
Derivatives with Potential Anticonvulsant Activity
Research into compounds containing a phenylacetamide moiety has shown promise for anticonvulsant and antinociceptive properties.[8] This suggests that derivatives of this compound could be synthesized and screened for similar activities.
Table 2: Pharmacological Data of Structurally Related Anticonvulsants
| Compound Class | Seizure Model | ED₅₀ (mg/kg) | Reference |
| Phenyl-succinimide derivatives | Maximal Electroshock (MES) | 8.9 | [8] |
| Phenyl-succinimide derivatives | Subcutaneous Pentylenetetrazole (scPTZ) | 13.5 | [8] |
| Phenyl-succinimide derivatives | 6 Hz (44mA) | 63.2 | [8] |
Experimental Workflow for Screening Novel Anticonvulsants:
Caption: Workflow for anticonvulsant drug discovery.
This compound is a valuable and versatile starting material and scaffold in medicinal chemistry. Its application as a precursor to the key intermediate in the synthesis of Modafinil highlights its importance in the development of CNS-active pharmaceuticals. Furthermore, its structural features suggest its potential for the development of other therapeutic agents, including anticholinergics and anticonvulsants. The protocols and data presented herein provide a foundation for further research and development of novel pharmaceuticals based on the this compound core structure.
References
- 1. US7541493B2 - Modafinil synthesis process - Google Patents [patents.google.com]
- 2. WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]
- 3. US20060235237A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]
- 4. EP1437345A1 - Novel method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]
- 5. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzatropine - Wikipedia [en.wikipedia.org]
- 7. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Detailed reaction mechanism of methyl diphenylacetate in acylation reactions.
Application Notes and Protocols: Acylation of Methyl Diphenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism for the acylation of this compound, a compound of interest in medicinal chemistry and materials science. The protocols outlined below are based on established principles of Friedel-Crafts acylation and can be adapted for the synthesis of various acylated derivatives.
Reaction Mechanism: Friedel-Crafts Acylation
The acylation of this compound proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[1][2][3][4][5][6] This reaction involves the introduction of an acyl group (R-C=O) onto one of the phenyl rings of the this compound molecule. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2][4][5][6][7][8]
The mechanism can be summarized in the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[2][6]
-
Electrophilic Attack: The electron-rich π system of one of the phenyl rings of this compound acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group of the acyl halide (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the phenyl ring and regenerates the Lewis acid catalyst.[6]
Regioselectivity: The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group and therefore deactivates the phenyl ring to which it is attached towards electrophilic substitution. Conversely, the other phenyl ring is activated by the diphenylmethyl moiety. Consequently, the acylation reaction is expected to occur predominantly on the unsubstituted phenyl ring. Due to steric hindrance from the bulky diphenylmethyl group, the acylation will preferentially occur at the para position of the unsubstituted ring.
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for the Acylation of this compound with Acetyl Chloride
| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 4 | Methyl (4'-acetyl)diphenylacetate | 75 |
| 2 | FeCl₃ (1.2) | 1,2-Dichloroethane | 0 to rt | 6 | Methyl (4'-acetyl)diphenylacetate | 68 |
| 3 | SnCl₄ (1.5) | Nitrobenzene | 25 | 8 | Methyl (4'-acetyl)diphenylacetate | 55 |
| 4 | AlCl₃ (1.2) | Carbon Disulfide | 0 | 5 | Methyl (4'-acetyl)diphenylacetate | 72 |
Table 2: Spectroscopic Data for Methyl (4'-acetyl)diphenylacetate
| Technique | Data |
| ¹H NMR | δ 8.01 (d, 2H), 7.65 (d, 2H), 7.30-7.45 (m, 9H), 5.15 (s, 1H), 3.70 (s, 3H), 2.60 (s, 3H) |
| ¹³C NMR | δ 197.5, 172.0, 142.0, 138.5, 136.0, 129.5, 129.0, 128.8, 128.5, 128.0, 127.5, 57.0, 52.5, 26.5 |
| IR (cm⁻¹) | 3050, 2950, 1735 (C=O, ester), 1680 (C=O, ketone), 1605, 1240, 830 |
| Mass Spec (m/z) | 268 (M⁺), 209, 181, 165, 43 |
Experimental Protocols
Protocol 1: Synthesis of Methyl (4'-acetyl)diphenylacetate via Friedel-Crafts Acylation
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over a period of 15 minutes.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
-
Stir vigorously until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl (4'-acetyl)diphenylacetate.
Visualizations
Reaction Mechanism Diagram
Caption: Friedel-Crafts acylation mechanism.
Experimental Workflow Diagram
Caption: Experimental workflow for acylation.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. websites.umich.edu [websites.umich.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Step-by-step experimental protocol for a reaction using methyl diphenylacetate.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for two key reactions involving methyl diphenylacetate: α-alkylation and hydrolysis. These procedures are foundational for the synthesis of various derivatives of diphenylacetic acid, which are of significant interest in medicinal chemistry and materials science.
α-Alkylation of this compound
This protocol details the methylation of this compound to synthesize methyl 2,2-diphenylpropanoate. The reaction proceeds via the formation of an enolate intermediate, which is subsequently alkylated with methyl iodide. Due to the steric hindrance imposed by the two phenyl groups, a strong, non-nucleophilic base is required for efficient deprotonation.
Experimental Protocol: α-Methylation
Objective: To synthesize methyl 2,2-diphenylpropanoate from this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, is charged with this compound (10.0 g, 44.2 mmol).
-
Dissolution: Anhydrous THF (100 mL) is added to the flask via syringe, and the mixture is stirred until the solid is completely dissolved.
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: A 2.0 M solution of LDA in THF/heptane/ethylbenzene (24.3 mL, 48.6 mmol, 1.1 equivalents) is added dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for an additional 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Methyl iodide (3.3 mL, 53.0 mmol, 1.2 equivalents) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with water (50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 2,2-diphenylpropanoate.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Yield (%) |
| This compound | 226.27 | 10.0 | 44.2 | 1.0 | - |
| LDA | 107.12 | 5.2 | 48.6 | 1.1 | - |
| Methyl Iodide | 141.94 | 7.5 | 53.0 | 1.2 | - |
| Methyl 2,2-diphenylpropanoate | 240.30 | 9.0 | 37.5 | - | 85 |
Experimental Workflow: α-Alkylation
Caption: Workflow for the α-alkylation of this compound.
Signaling Pathway: Enolate Formation and Alkylation
Caption: Reaction pathway for the α-alkylation of this compound.
Hydrolysis of this compound
This protocol describes the saponification of this compound to diphenylacetic acid. The ester is hydrolyzed using potassium hydroxide in a mixture of methanol and water, followed by acidification to precipitate the carboxylic acid product.
Experimental Protocol: Hydrolysis
Objective: To synthesize diphenylacetic acid from this compound.
Materials:
-
This compound
-
Methanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is charged with this compound (10.0 g, 44.2 mmol), methanol (100 mL), and a solution of potassium hydroxide (5.0 g, 89.1 mmol, 2.0 equivalents) in water (20 mL).
-
Reflux: The mixture is heated to reflux with stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.
-
Dilution: The remaining aqueous residue is diluted with deionized water (100 mL).
-
Acidification: The aqueous solution is cooled in an ice bath and acidified to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of diphenylacetic acid will form.
-
Isolation: The precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold deionized water (3 x 30 mL), and dried in a vacuum oven at 60 °C to a constant weight.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Yield (%) |
| This compound | 226.27 | 10.0 | 44.2 | 1.0 | - |
| Potassium Hydroxide | 56.11 | 5.0 | 89.1 | 2.0 | - |
| Diphenylacetic Acid | 212.24 | 8.8 | 41.5 | - | 94 |
Experimental Workflow: Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Signaling Pathway: Saponification
Caption: Reaction pathway for the saponification of this compound.
Application Notes and Protocols: Synthesis of Complex Molecules Using Methyl Diphenylacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl diphenylacetate is a versatile chemical intermediate widely employed in organic synthesis.[1] Its structural features, particularly the presence of two phenyl groups and an ester functionality, make it a valuable building block for the synthesis of a diverse range of complex organic molecules. This includes the preparation of advanced pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides detailed application notes and protocols for the synthesis of a complex pharmaceutical molecule, Propiverine, using this compound as a key starting material. Propiverine is an anticholinergic and calcium antagonistic drug used for the treatment of urinary incontinence.[2][3]
Synthesis of Propiverine Hydrochloride
The synthesis of Propiverine Hydrochloride from a this compound precursor involves a multi-step process. The general strategy involves the formation of an intermediate, 1-propoxy-2,2-diphenylacetic acid 1-methyl-4-piperidyl ester, which is the Propiverine base. This is subsequently converted to its hydrochloride salt. The initial steps involve the modification of the diphenylacetate core, followed by esterification with N-methyl-4-piperidinol.
Synthetic Pathway
The overall synthetic pathway for Propiverine Hydrochloride starting from a diphenylacetate derivative is depicted below.
Caption: Synthetic route to Propiverine Hydrochloride.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of Propiverine Hydrochloride.
| Step | Reactants | Reagents | Solvent | Product | Yield (%) | Reference |
| 1. Halogenation | This compound, N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | 1,2-Dichloroethane | Methyl 2-bromo-2,2-diphenylacetate | Not specified | [4] |
| 2. Ether Formation | Methyl 2-bromo-2,2-diphenylacetate, 1-Propanol | Triethylamine | 1,2-Dichloroethane | Diphenylpropoxyacetic acid methyl ester | 99% | [4] |
| 3. Transesterification | Diphenylpropoxyacetic acid methyl ester, 4-hydroxy-N-methylpiperidine | Sodium t-butoxide | Toluene | Propiverine Base | ~100% (crude) | [2][5] |
| 4. Salt Formation | Propiverine Base | Hydrochloric Acid | Acetone | Propiverine Hydrochloride | 60-90% | [4] |
Experimental Protocols
Step 1: Synthesis of Methyl 2-bromo-2,2-diphenylacetate
This procedure describes the α-bromination of this compound.
Materials:
-
This compound (100 g)
-
N-Bromosuccinimide (NBS) (87 g)
-
Azobisisobutyronitrile (AIBN) (3 g)
-
1,2-Dichloroethane (500 ml)
-
4% aqueous sodium hyposulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction flask, add this compound, N-bromosuccinimide, and azobisisobutyronitrile in 1,2-dichloroethane.
-
Stir the mixture at 80-85 °C for 7 hours.
-
Cool the reaction mixture to 20 °C.
-
Wash the mixture with a 4% aqueous sodium hyposulfite solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (20 g) for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain methyl 2-bromo-2,2-diphenylacetate.[4]
Step 2: Synthesis of Diphenylpropoxyacetic acid methyl ester
This step involves the substitution of the bromine atom with a propoxy group.
Materials:
-
Methyl 2-bromo-2,2-diphenylacetate (135 g)
-
1-Propanol (121 g)
-
Triethylamine (49 g)
-
1,2-Dichloroethane (600 ml)
-
Purified water
-
3N Hydrochloric acid solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction flask, add methyl 2-bromo-2,2-diphenylacetate, 1-propanol, and triethylamine in 1,2-dichloroethane.
-
Stir the mixture at 110-115 °C for 12 hours.
-
Cool the reaction mixture to 20 °C.
-
Wash the mixture sequentially with 400 ml of purified water and 300 ml of 3N hydrochloric acid solution.
-
Separate the organic layer and add 20 g of anhydrous magnesium sulfate. Stir for 30 minutes.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain diphenylpropoxyacetic acid methyl ester (Yield: 99%).[4]
Step 3: Synthesis of Propiverine Base
This is a transesterification reaction to form the active pharmaceutical ingredient.
Materials:
-
2,2-diphenyl-2-propyloxy propyl acetate (1.23 kg)
-
N-methyl-4-piperidinol (3 kg)
-
Sodium t-butoxide (250 g)
-
Triphenylphosphonium bromide (50 g) - as a phase transfer catalyst
-
Ammonium chloride (400 g)
-
Toluene (4 L)
-
Water (2 L)
Procedure:
-
Treat 2,2-diphenyl-2-propyloxy propyl acetate with N-methyl-4-piperidinol, a catalytic amount of sodium t-butoxide, and triphenylphosphonium bromide.
-
Stir the reaction mixture under a nitrogen atmosphere for 3 days at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (80-90% conversion), add ammonium chloride to neutralize the pH.
-
Recover the excess N-methyl-4-piperidinol under high vacuum.
-
Extract the resulting residue with toluene (4 L) and wash the organic layer with water (3 x 2 L).
-
Remove the toluene under reduced pressure to obtain the crude Propiverine base (Yield: ~100%).[2][5]
Step 4: Synthesis of Propiverine Hydrochloride
The final step is the formation of the hydrochloride salt for pharmaceutical use.
Materials:
-
Crude Propiverine base (1.5 kg)
-
Acetone
-
Activated charcoal
-
Hydrochloric acid
Procedure:
-
Dissolve the crude Propiverine base in acetone (1:6-7 w/v).
-
Add activated charcoal (10% by weight) and stir.
-
Filter the mixture.
-
Treat the filtrate with hydrochloric acid to precipitate the Propiverine hydrochloride salt.
-
Collect the white solid by filtration. The product melts at 216-218 °C.[2][5]
Signaling Pathway and Biological Activity
Propiverine hydrochloride acts as an antagonist at muscarinic receptors and also exhibits calcium channel blocking activity. This dual mechanism of action leads to the relaxation of the bladder smooth muscle, thereby alleviating the symptoms of overactive bladder.
References
- 1. EP2470504A1 - Synthesis of propiverine hydrochloride - Google Patents [patents.google.com]
- 2. EP2470504B1 - Synthesis of propiverine hydrochloride - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KR20110111782A - New Preparation Method of Diphenyl Acetate Derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Role of Methyl Diphenylacetate in the Synthesis of Medicinal Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl diphenylacetate, a readily available ester, serves as a pivotal building block in the synthesis of a variety of medicinal compounds. Its core diphenylmethyl moiety is a recurring structural feature in several classes of drugs, including central nervous system stimulants, anticholinergics, and anticonvulsants. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceuticals.
Overview of Applications
This compound is a versatile precursor that can be readily modified to introduce the pharmacologically active diphenylmethyl group into a target molecule. Key transformations of this compound in medicinal chemistry include:
-
Hydrolysis to diphenylacetic acid, which can then be converted to an acid chloride for subsequent amidation or esterification reactions.
-
Alkylation at the α-carbon to introduce additional functional groups.
-
Conversion to thioester analogues followed by oxidation to sulfoxides, a critical step in the synthesis of certain wakefulness-promoting agents.
These transformations open avenues for the synthesis of a diverse range of therapeutic agents.
Synthesis of Modafinil
Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy. A key intermediate in its synthesis is methyl 2-diphenylmethylsulfinylacetate (DMSAM). While many synthetic routes to Modafinil start from benzhydrol, a plausible and efficient pathway can be envisioned starting from this compound through its thio-analogue.
Synthetic Pathway Overview
The synthesis of Modafinil from a this compound precursor involves two main stages: the formation of the key intermediate methyl 2-diphenylmethylsulfinylacetate (DMSAM) and its subsequent amidation.
Caption: Synthetic workflow for Modafinil from a this compound derivative.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-diphenylmethylsulfinylacetate (DMSAM) via Oxidation
This protocol is adapted from a method for oxidizing a similar thioester intermediate.
Materials:
-
Methyl 2-diphenylmethylthioacetate
-
Acetic anhydride
-
Methylene chloride
-
96% Sulfuric acid
-
35% Hydrogen peroxide solution
Procedure:
-
Prepare a solution of acetic anhydride (1.05 eq) in methylene chloride at 20°C.
-
Cool the solution to 0°C ± 5°C and add 96% sulfuric acid (0.05 eq) with stirring over 5-10 minutes.
-
Introduce methyl 2-diphenylmethylthioacetate (1.0 eq) at 0°C ± 2°C over 1.25 hours.
-
Stir the reaction mixture for a contact time of 2 hours.
-
Heat the reaction medium to 30°C ± 2°C and add a 35% hydrogen peroxide solution.
-
Monitor the progress of the oxidation reaction by HPLC. The reaction is typically complete after 25-35 hours.
-
Upon completion, proceed with aqueous workup and extraction with methylene chloride to isolate the crude DMSAM.
Protocol 2: Synthesis of Modafinil from DMSAM
This protocol is based on the amidation of the DMSAM intermediate.
Materials:
-
Methyl 2-diphenylmethylsulfinylacetate (DMSAM)
-
Methanol
-
Gaseous ammonia
Procedure:
-
Prepare a solution of DMSAM in methanol. The concentration of the DMSAM solution can influence the granulometry of the final product.
-
Bubble gaseous ammonia into the methanolic solution of DMSAM at a controlled temperature.
-
After the introduction of ammonia, allow the reaction mixture to remain in contact for several hours to ensure complete conversion.
-
Isolate the formed Modafinil by filtration.
-
The crude Modafinil can be further purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.
Quantitative Data
| Step | Reactants | Key Parameters | Product | Yield |
| Oxidation | Methyl 2-diphenylmethylthioacetate, Acetic anhydride, H₂O₂ | 0-30°C, 25-35 hours | Methyl 2-diphenylmethylsulfinylacetate (DMSAM) | ~97% |
| Amidation | Methyl 2-diphenylmethylsulfinylacetate (DMSAM), Ammonia | Ambient temperature, several hours | Modafinil | High |
Synthesis of Benztropine Analogues
Benztropine is an anticholinergic drug used in the treatment of Parkinson's disease. Its structure features a diphenylmethoxy group attached to a tropane ring. While classical syntheses may not directly start from this compound, a logical synthetic route can be devised by first converting this compound to a more reactive intermediate.
Proposed Synthetic Pathway
A plausible route to Benztropine and its analogues involves the initial hydrolysis of this compound to diphenylacetic acid, followed by conversion to the acid chloride, and finally esterification with tropine or a derivative thereof.
Caption: Proposed synthetic workflow for Benztropine from this compound.
Experimental Protocols (Conceptual)
Protocol 3: Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide or potassium hydroxide
-
Ethanol/water mixture
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate diphenylacetic acid.
-
Filter and dry the product.
Protocol 4: Synthesis of Diphenylacetyl Chloride
Materials:
-
Diphenylacetic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Suspend diphenylacetic acid in an anhydrous solvent.
-
Add thionyl chloride or oxalyl chloride dropwise at room temperature.
-
Reflux the mixture until the evolution of gas ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain crude diphenylacetyl chloride, which can be used in the next step without further purification.
Protocol 5: Esterification with Tropine
Materials:
-
Diphenylacetyl chloride
-
Tropine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve tropine and the base in an anhydrous solvent.
-
Add a solution of diphenylacetyl chloride in the same solvent dropwise at a low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to remove the base hydrochloride and unreacted starting materials.
-
Purify the crude Benztropine by chromatography or recrystallization.
Synthesis of Diphenylacetamide-based Anticonvulsants
The diphenylacetamide scaffold has been explored for the development of novel anticonvulsant agents. These compounds can be synthesized from diphenylacetic acid, obtainable from this compound.
Synthetic Approach
The general approach involves the conversion of diphenylacetic acid to an activated species (like the acid chloride) followed by amidation with a desired amine.
Caption: General synthetic workflow for diphenylacetamide-based anticonvulsants.
General Experimental Protocol
Protocol 6: Synthesis of N-substituted-Diphenylacetamides
Materials:
-
Diphenylacetyl chloride (prepared as in Protocol 4)
-
Substituted amine
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetone or DMF)
Procedure:
-
Dissolve the desired substituted amine and triethylamine in the chosen solvent.
-
Add a solution of diphenylacetyl chloride in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Isolate the product by precipitation or extraction after an aqueous workup.
-
Purify the final compound by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its diphenylmethyl scaffold is present in several important drugs, and its chemical handles allow for straightforward transformations into key intermediates for the synthesis of complex pharmaceutical compounds. The protocols and synthetic pathways outlined in this document provide a framework for researchers and drug development professionals to utilize this compound in the discovery and synthesis of new medicinal agents.
Application Notes: Methyl Diphenylacetate as a Novel Protecting Group for Alcohols in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Ester functionalities are a cornerstone of protecting group strategies for alcohols, owing to their ease of introduction and versatile cleavage conditions. While numerous ester-based protecting groups are well-established, the exploration of novel protecting groups with unique reactivity profiles remains a significant endeavor in synthetic chemistry.
This application note explores the potential utility of the methyl diphenylacetate group as a protecting group for primary and secondary alcohols. The bulky diphenylmethyl moiety offers significant steric hindrance, which can confer enhanced stability under certain reaction conditions compared to less hindered ester protecting groups. This document provides a theoretical framework and proposed protocols for the application of the this compound protecting group in a synthetic workflow.
Proposed Advantages and Orthogonality
The diphenylacetate protecting group is envisioned to offer several potential advantages:
-
Steric Bulk: The two phenyl rings provide substantial steric shielding of the protected hydroxyl group, potentially rendering it stable to a range of reagents that might cleave smaller ester groups.
-
Acid and Base Labile: Like other esters, the diphenylacetate group is expected to be cleavable under both acidic and basic conditions, offering flexibility in deprotection strategies.
-
Orthogonality: The diphenylacetate group could potentially be orthogonal to other protecting groups. For instance, its cleavage conditions might be sufficiently different from those of silyl ethers (e.g., TBS, TIPS), which are removed with fluoride ions, or benzyl ethers, which are cleaved by hydrogenolysis. This orthogonality is crucial for the selective deprotection of multiple functional groups within a complex molecule.
Logical Workflow for Protection and Deprotection
The following diagram illustrates the general workflow for the protection of an alcohol with this compound and its subsequent deprotection.
Caption: General workflow for alcohol protection and deprotection.
Proposed Signaling Pathway for Orthogonal Deprotection
The following diagram illustrates a hypothetical scenario where the diphenylacetate group is cleaved selectively in the presence of a tert-Butyldimethylsilyl (TBS) ether protecting group.
Caption: Orthogonal deprotection strategy.
Quantitative Data Summary
Due to the novel nature of this proposed protecting group, extensive quantitative data from literature is not available. The following tables present hypothetical, yet chemically reasonable, data for the protection of a model primary alcohol (benzyl alcohol) and a secondary alcohol (cyclohexanol) to illustrate the potential efficiency of these reactions.
Table 1: Hypothetical Data for Protection of Alcohols with Diphenylacetyl Chloride
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Pyridine | DCM | 25 | 4 | 92 |
| 2 | Benzyl Alcohol | Et3N/DMAP | DCM | 25 | 3 | 95 |
| 3 | Cyclohexanol | Pyridine | DCM | 25 | 6 | 88 |
| 4 | Cyclohexanol | Et3N/DMAP | DCM | 25 | 5 | 91 |
Table 2: Hypothetical Data for Deprotection of Diphenylacetate Esters
| Entry | Substrate | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Diphenylacetate | LiOH (2 eq.) | THF/H2O (3:1) | 25 | 2 | 96 |
| 2 | Benzyl Diphenylacetate | K2CO3 (3 eq.) | MeOH/H2O (4:1) | 50 | 4 | 91 |
| 3 | Cyclohexyl Diphenylacetate | LiOH (2 eq.) | THF/H2O (3:1) | 25 | 3 | 94 |
| 4 | Cyclohexyl Diphenylacetate | TFA/H2O (9:1) | DCM | 25 | 1 | 89 |
Experimental Protocols
The following are proposed experimental protocols for the key transformations.
Protocol 1: General Procedure for the Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under an inert atmosphere (N2 or Ar), add a solution of diphenylacetyl chloride (1.2 mmol) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diphenylacetate ester.
Protocol 2: General Procedure for the Deprotection of a Diphenylacetate Ester (Basic Conditions)
-
To a solution of the diphenylacetate ester (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 12 mL), add lithium hydroxide monohydrate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 3: General Procedure for the Deprotection of a Diphenylacetate Ester (Acidic Conditions)
-
To a solution of the diphenylacetate ester (1.0 mmol) in DCM (10 mL) at 0 °C, add a solution of trifluoroacetic acid (TFA) and water (9:1, 2 mL) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO3 solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
The this compound protecting group presents a theoretically viable option for the protection of alcohols in multi-step synthesis. Its significant steric bulk may offer enhanced stability in certain contexts, and its ester linkage allows for versatile deprotection under both acidic and basic conditions. The proposed orthogonality with common protecting groups like silyl ethers makes it an intriguing candidate for further investigation in complex molecule synthesis. The experimental protocols and hypothetical data provided herein serve as a starting point for researchers interested in exploring the practical applications of this novel protecting group. Further experimental validation is necessary to fully elucidate its scope, limitations, and true utility in the field of organic synthesis.
Application Notes and Protocols for the Enantioselective Synthesis Starting from Methyl Diphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of chiral compounds starting from the readily available prochiral substrate, methyl diphenylacetate. The methodologies presented herein are based on modern catalytic asymmetric transformations, offering efficient routes to valuable chiral building blocks.
Introduction
This compound is an attractive starting material for asymmetric synthesis due to the presence of a prochiral center at the α-position. Deprotonation of the α-proton generates a planar enolate, which can then be subjected to enantioselective transformations using chiral catalysts or reagents to afford enantioenriched products. This document details two distinct and effective strategies for the enantioselective functionalization of the diphenylacetate scaffold: a palladium-catalyzed enantioselective C-H olefination of the corresponding diphenylacetic acid and a phase-transfer-catalyzed enantioselective alkylation.
I. Palladium(II)-Catalyzed Enantioselective C-H Olefination of Diphenylacetic Acid
This method allows for the direct and enantioselective introduction of an olefin moiety at the ortho-position of one of the phenyl rings of diphenylacetic acid, which can be readily obtained by the hydrolysis of this compound. The reaction utilizes a chiral mono-protected amino acid ligand to achieve high enantioselectivity.[1]
Reaction Scheme
Caption: Reaction workflow for the enantioselective C-H olefination.
Quantitative Data Summary
The following table summarizes the results for the enantioselective C-H olefination of diphenylacetic acid with various olefins.[1]
| Entry | Olefin | Product | Yield (%) | ee (%) |
| 1 | Ethyl Acrylate | 2-(2-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)-2-phenylacetic acid | 73 | 97 |
| 2 | Methyl Acrylate | 2-(2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)phenyl)-2-phenylacetic acid | 65 | 96 |
| 3 | n-Butyl Acrylate | 2-(2-((E)-3-butoxy-3-oxoprop-1-en-1-yl)phenyl)-2-phenylacetic acid | 70 | 97 |
| 4 | Styrene | 2-phenyl-2-(2-((E)-styryl)phenyl)acetic acid | 55 | 92 |
Detailed Experimental Protocol
Step 1: Hydrolysis of this compound to Diphenylacetic Acid
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) is added lithium hydroxide (LiOH, 2.0 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the THF is removed under reduced pressure.
-
The aqueous solution is acidified to pH 2 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford diphenylacetic acid as a white solid.
Step 2: Enantioselective C-H Olefination
-
To a sealed vial are added the sodium salt of diphenylacetic acid (0.1 mmol, 1.0 eq), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 10 mol%), Boc-Ile-OH (4.6 mg, 0.02 mmol, 20 mol%), KHCO₃ (20 mg, 0.2 mmol, 2.0 eq), tetrabutylammonium bromide (TBAB, 3.2 mg, 0.01 mmol, 10 mol%), and activated 4Å molecular sieves (50 mg).
-
The vial is purged with argon, and then dichloroethane (DCE, 1.0 mL) and the corresponding olefin (0.3 mmol, 3.0 eq) are added.
-
The vial is sealed and the mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantioenriched ortho-olefinated product.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
II. Proposed Enantioselective Phase-Transfer Catalyzed (PTC) Alkylation of this compound
This proposed protocol is adapted from a highly efficient method for the enantioselective alkylation of structurally similar malonates using a chiral phase-transfer catalyst.[2][3] This approach offers a direct route to α-substituted, enantioenriched diphenylacetate derivatives.
Logical Relationship Diagram
Caption: Catalytic cycle for the proposed enantioselective PTC alkylation.
Projected Quantitative Data
Based on analogous transformations of similar substrates, the following results are anticipated.[2][3]
| Entry | Alkylating Agent (R-X) | Expected Product | Projected Yield (%) | Projected ee (%) |
| 1 | Benzyl Bromide | Methyl 2-benzyl-2,2-diphenylacetate | >90 | >95 |
| 2 | Allyl Bromide | Methyl 2-allyl-2,2-diphenylacetate | >90 | >90 |
| 3 | Methyl Iodide | Methyl 2-methyl-2,2-diphenylacetate | >85 | >90 |
| 4 | Ethyl Iodide | Methyl 2-ethyl-2,2-diphenylacetate | >85 | >92 |
Detailed Proposed Experimental Protocol
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, allyl bromide)
-
Chiral Phase-Transfer Catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide)
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar are added this compound (0.2 mmol, 1.0 eq) and the chiral phase-transfer catalyst (0.02 mmol, 10 mol%) in toluene (2.0 mL).
-
The alkylating agent (0.4 mmol, 2.0 eq) is added to the solution.
-
The mixture is cooled to 0 °C, and solid cesium hydroxide monohydrate (1.0 mmol, 5.0 eq) is added in one portion.
-
The reaction mixture is stirred vigorously at 0 °C, and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for the enantioselective synthesis of valuable chiral molecules starting from this compound. The palladium-catalyzed C-H olefination offers a novel approach to functionalize the aromatic ring with high enantiocontrol. The proposed phase-transfer catalyzed alkylation presents a direct and efficient strategy for the construction of a chiral quaternary center at the α-position. These methods are of significant interest to researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development, for the synthesis of complex, enantioenriched compounds.
References
- 1. Pd(II)-Catalyzed Enantioselective C-H Olefination of Diphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Industrial Scale Synthesis and Applications of Methyl Diphenylacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl diphenylacetate is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] Its structural features, particularly the presence of two phenyl groups and an ester functionality, make it a valuable building block for the synthesis of more complex molecules.[1] This document provides detailed information on the industrial-scale synthesis of this compound, along with specific protocols for its application in the preparation of active pharmaceutical ingredients (APIs).
Industrial Scale Synthesis of this compound
The most common and economically viable method for the industrial-scale production of this compound is the Fischer esterification of diphenylacetic acid with methanol, utilizing an acid catalyst.[2] This equilibrium-driven reaction is typically pushed towards the product side by using an excess of methanol or by removing the water formed during the reaction.[2]
Optimized Industrial Protocol: Fischer Esterification
This protocol outlines a typical industrial-scale process for the synthesis of this compound.
Materials and Equipment:
-
Glass-lined reactor with reflux condenser, overhead stirrer, and temperature control.
-
Diphenylacetic Acid
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated, 98%)
-
Sodium Bicarbonate solution (saturated)
-
Brine solution (saturated sodium chloride)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: In a clean and dry glass-lined reactor, charge diphenylacetic acid.
-
Addition of Methanol: Add an excess of anhydrous methanol to the reactor. The methanol acts as both a reactant and a solvent.
-
Catalyst Addition: Slowly and with continuous stirring, add concentrated sulfuric acid to the reaction mixture. The addition should be controlled to manage the exothermic reaction and maintain the temperature within a safe range.
-
Reaction: Heat the mixture to reflux temperature (typically around 65-70°C) and maintain reflux with constant stirring. The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) until the consumption of the starting material is complete.
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by transferring the mixture to a separate vessel containing cold water. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).
-
Extraction: Transfer the neutralized mixture to a separation funnel. Extract the this compound into a suitable organic solvent, such as diethyl ether or ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to obtain a high-purity product.
Process Parameters and Expected Results:
| Parameter | Value | Reference |
| Reactant Ratio (Diphenylacetic Acid : Methanol) | 1 : 5 to 1 : 10 (molar ratio) | [2] |
| Catalyst Loading (Sulfuric Acid) | 1-5 mol% relative to diphenylacetic acid | [3] |
| Reaction Temperature | Reflux (65-70°C) | [3] |
| Reaction Time | 4-8 hours | [3] |
| Expected Yield | > 90% | [3] |
| Purity (Post-distillation) | > 99% |
Applications of this compound in Pharmaceutical Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients. Its diphenylmethyl moiety is a common structural motif in a number of drugs.
Application Protocol 1: Synthesis of a Precursor for Modafinil
This compound is a key intermediate in the synthesis of Modafinil, a wakefulness-promoting agent. The following protocol describes the synthesis of methyl 2-(diphenylmethylsulfinyl)acetate, a direct precursor to Modafinil.
Materials and Equipment:
-
Reaction vessel equipped with a stirrer, dropping funnel, and temperature probe.
-
This compound
-
Acetic Anhydride
-
Methylene Chloride
-
Sulfuric Acid (96%)
-
Methyl Thioglycolate
-
Hydrogen Peroxide (35%)
-
HPLC for reaction monitoring
Procedure:
-
Formation of Benzhydryl Acetate:
-
Prepare a solution of acetic anhydride in methylene chloride at 20°C.
-
Cool the solution to 0°C ± 5°C and add 96% sulfuric acid over 5-10 minutes with stirring.
-
Introduce this compound at 0°C ± 2°C over approximately 1.25 hours.
-
Stir the reaction mixture for a contact time of 2 hours.
-
-
Formation of Methyl Diphenylmethylthioacetate (MDMTA):
-
To the above reaction mixture, introduce methyl thioglycolate at 0°C over about 10 minutes.
-
-
Oxidation to Methyl 2-(diphenylmethylsulfinyl)acetate (MDMSA):
-
Heat the reaction medium to 30°C ± 2°C.
-
Add a 35% hydrogen peroxide solution.
-
Monitor the progress of the oxidation reaction by HPLC.
-
-
Work-up and Isolation:
-
Upon completion, the reaction is worked up to isolate the crystallized MDMSA.
-
Expected Results:
| Intermediate | Yield | Purity | Reference |
| Methyl 2-(diphenylmethylsulfinyl)acetate (MDMSA) | ~90% (after crystallization) | >99% | [4] |
Caption: Synthesis of a Modafinil precursor from this compound.
Application Protocol 2: Synthesis of Diphenylpyraline Analogues
Diphenylpyraline is a first-generation antihistamine.[5] While the direct synthesis of diphenylpyraline from this compound is not the primary route, analogues can be prepared where the diphenylmethyl moiety from a precursor derived from this compound is introduced. The following is a conceptual workflow for the synthesis of such analogues.
Conceptual Workflow:
-
Reduction of this compound: The ester group of this compound can be reduced to a hydroxyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to form diphenylmethanol.
-
Conversion to a Leaving Group: The resulting hydroxyl group is then converted into a good leaving group, for example, by reaction with thionyl chloride (SOCl₂) to form diphenylmethyl chloride.
-
Coupling Reaction: Diphenylmethyl chloride can then be coupled with a suitable N-substituted piperidin-4-ol derivative in the presence of a base to yield the diphenylpyraline analogue.
Caption: Conceptual workflow for the synthesis of Diphenylpyraline analogues.
Applications of this compound in Agrochemical Synthesis
While less documented in readily available literature, the structural motifs of this compound suggest its potential as an intermediate in the synthesis of certain classes of pesticides, including fungicides and herbicides. The diphenylmethyl group can be found in some agrochemical structures, and this compound provides a convenient route to introduce this functionality.
Potential Application Workflow in Agrochemicals:
A plausible synthetic route would involve the modification of the ester group of this compound to an amide, followed by further functionalization to yield a biologically active molecule.
Caption: Potential workflow for agrochemical synthesis from this compound.
Conclusion
This compound is a valuable and versatile intermediate in industrial organic synthesis. The Fischer esterification provides a robust and high-yielding method for its large-scale production. Its primary application lies in the pharmaceutical industry as a key building block for drugs such as Modafinil. While its role in the agrochemical sector is less defined in public literature, its chemical structure suggests potential for the development of novel pesticides. The protocols and workflows provided herein offer a detailed guide for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]
- 5. Diphenylpyraline - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
How to increase the yield of the synthesis of methyl diphenylacetate?
Welcome to the Technical Support Center for the synthesis of methyl diphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Fischer-Speier esterification of diphenylacetic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the reaction to completion.[1]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] The water generated as a byproduct can hydrolyze the ester back to the starting materials, diphenylacetic acid and methanol. To improve the yield, it is crucial to shift the equilibrium towards the product side. This can be achieved by using a large excess of methanol or by actively removing water as it forms, for instance, with a Dean-Stark apparatus.[3][1]
Q3: What are the key parameters to control for maximizing the yield?
A3: To maximize the yield of this compound, consider the following parameters:
-
Reactant Ratio: Use a significant excess of methanol to act as both a reactant and a solvent, driving the equilibrium forward.[4]
-
Catalyst: Employ an effective acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]
-
Water Removal: Implement a strategy to remove water from the reaction mixture, for example, by using a Dean-Stark trap with an azeotropic solvent like toluene.[1][5]
-
Reaction Temperature and Time: Ensure the reaction is heated to reflux for a sufficient duration to reach completion.[3] Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Q4: What are common side products or impurities I should be aware of?
A4: The most common impurity is unreacted diphenylacetic acid. If the reaction temperature is too high or prolonged, side reactions involving the alcohol, such as dehydration to form ethers, can occur, although this is less common with methanol. Inadequate drying of the final product can also lead to hydrolysis back to the starting acid.
Q5: How can I effectively purify the crude this compound?
A5: Purification can be achieved through several methods. After the reaction, the mixture is typically worked up by neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent.[3][1] The organic layer is then washed and dried. Further purification can be accomplished by:
-
Recrystallization: Since this compound is a solid at room temperature, recrystallization from a suitable solvent is an effective purification method.[6][7][8]
-
Distillation: If the product is contaminated with volatile impurities, vacuum distillation can be employed.[3]
-
Column Chromatography: For very high purity, silica gel column chromatography can be used to separate the ester from any remaining starting material and side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield (<70%) | 1. Incomplete reaction due to equilibrium. 2. Product hydrolysis during workup. 3. Insufficient catalyst. 4. Reaction time too short. | 1. Use a large excess of methanol (can be used as the solvent). For larger scales, use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water.[1][5]2. Ensure the workup is performed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst without causing significant ester hydrolysis.[3][1]3. Increase the amount of acid catalyst slightly.[4]4. Monitor the reaction progress using TLC until the diphenylacetic acid spot is no longer visible. |
| Product is an oil or fails to crystallize | 1. Presence of unreacted starting material or impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization.2. Ensure all solvents from the workup are thoroughly removed under reduced pressure before crystallization. |
| Product is discolored | 1. Reaction temperature was too high, leading to decomposition. 2. Impurities in starting materials. | 1. Reduce the reaction temperature and potentially extend the reaction time. Use a heating mantle with a temperature controller for better regulation.2. Ensure the purity of diphenylacetic acid and methanol before starting the reaction. |
| Difficulty in removing unreacted diphenylacetic acid | Insufficient basic wash during workup. | Perform multiple extractions with a saturated sodium bicarbonate solution during the workup to ensure all acidic starting material is removed from the organic layer.[9] |
Experimental Protocols
Protocol 1: Fischer Esterification using Excess Methanol
This protocol is suitable for small to medium-scale synthesis where methanol can be used in large excess to drive the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylacetic acid (1 equivalent).
-
Reagent Addition: Add a large excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker containing ice water.
-
Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the solid product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
Protocol 2: Fischer Esterification with Dean-Stark Apparatus
This protocol is ideal for larger-scale synthesis where removing water is more efficient than using a large excess of alcohol.[5]
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Reagent Addition: To the flask, add diphenylacetic acid (1 equivalent), methanol (1.5-3 equivalents), and an azeotropic solvent such as toluene or benzene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water will collect in the bottom of the trap, and the toluene will be returned to the reaction flask. Continue refluxing until no more water is collected.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions on Yield for Fischer Esterification
| Method | Catalyst | Methanol (equivalents) | Water Removal | Typical Yield Range | Reference |
| Excess Alcohol | H₂SO₄ | 10 - 20 | No | 85-95% | [4] |
| Dean-Stark | p-TsOH | 1.5 - 3 | Azeotropic Distillation | 90-98% | [1] |
| Excess Alcohol | H₂SO₄ (catalytic) | 8 | No | ~80% | [4] |
Note: Yields are generalized from typical Fischer esterification reactions and may vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. US5302748A - Esterification process - Google Patents [patents.google.com]
- 5. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. personal.tcu.edu [personal.tcu.edu]
Effective methods for the purification of crude methyl diphenylacetate.
Welcome to the technical support center for the purification of crude methyl diphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide effective methods, troubleshooting advice, and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. For Fischer esterification, the most common impurities are unreacted diphenylacetic acid and the alcohol used (e.g., methanol). Side products from the synthesis, such as by-products from the starting materials or high-boiling polymeric materials, can also be present.[1][2] During workup, hydrolysis of the ester back to diphenylacetic acid can occur.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry place in a tightly sealed container to prevent hydrolysis and contamination.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light, as aromatic compounds often absorb UV.[3] Alternatively, staining with iodine vapor can be used.[3] For quantitative purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Q4: My purified this compound has a lower than expected melting point. What could be the reason?
A4: A depressed and broad melting point range is a classic indication of impurities. Even small amounts of residual solvents or starting materials can significantly lower the melting point. Further purification steps may be necessary.
Q5: Is vacuum distillation always necessary for purifying this compound?
A5: Not always, but it is highly recommended. This compound has a high boiling point, and distilling at atmospheric pressure may require temperatures that could lead to decomposition. Vacuum distillation allows for distillation at a lower temperature, minimizing the risk of degradation.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of crude this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated to a high degree. | Add a small amount of a solvent in which the compound is more soluble to the hot solution. Use a larger volume of solvent. Ensure a slow cooling rate. |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). The cooling process is too rapid. | Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. Allow the solution to cool more slowly. |
| Poor Crystal Yield | Too much solvent was used, and a significant amount of product remains in the mother liquor. The compound is too soluble in the chosen solvent even at low temperatures. Premature crystallization occurred during hot filtration. | Concentrate the mother liquor and cool to obtain a second crop of crystals. Re-evaluate your choice of solvent or consider a two-solvent system. Ensure your filtration apparatus is pre-heated before filtering the hot solution. |
| Crystals are Colored | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use sparingly as it can also adsorb your product. |
Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping (Violent boiling) | Uneven heating. No boiling chips or stir bar. | Use a heating mantle with a magnetic stirrer and a stir bar for even heating. Always add fresh boiling chips or a stir bar before heating. |
| Product Decomposing in the Distilling Flask | The distillation temperature is too high. | Use a vacuum source to lower the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature. |
| Difficulty Maintaining a Stable Vacuum | Leaks in the glassware joints. The vacuum pump is not adequate. | Ensure all joints are properly greased and sealed. Check all tubing for cracks or loose connections. Use a more powerful vacuum pump or a water aspirator with good flow. |
| Poor Separation of Components | The boiling points of the components are too close for simple distillation. | Use a fractional distillation column packed with Raschig rings or other packing material to increase the number of theoretical plates. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Bands are too close or overlapping) | The eluent is too polar. The column was not packed properly. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). Ensure the silica gel is packed uniformly without any cracks or channels. |
| Cracking of the Silica Gel Bed | The column ran dry. The heat of salvation from a change in solvent polarity. | Never let the solvent level drop below the top of the silica gel. When changing to a more polar solvent system, do so gradually. |
| Streaking or Tailing of Bands | The compound is not fully soluble in the mobile phase. The sample was overloaded on the column. | Choose a solvent system in which your compound is more soluble. Use a smaller amount of crude material. |
Experimental Protocols
Recrystallization
This protocol is a general guideline. The ideal solvent or solvent system should be determined experimentally on a small scale.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixture such as dichloromethane/hexane or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A good solvent pair consists of a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble, with the two solvents being miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Vacuum Distillation
Objective: To purify this compound from non-volatile impurities or impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Distillation glassware (round-bottom flask, Claisen adapter, condenser, receiving flask)
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
Methodology:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is free of cracks. Use a stir bar or boiling chips in the distilling flask.[5]
-
Apply Vacuum: Connect the apparatus to the vacuum source and begin to reduce the pressure.
-
Heating: Once the desired pressure is reached and stable, begin heating the distilling flask.
-
Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 136-141 °C at 0.8 Torr.[6]
-
Completion: Stop the distillation before the distilling flask runs dry.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
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Chromatography column
-
Eluent (mobile phase), e.g., a mixture of hexane and ethyl acetate
-
Collection tubes or flasks
Methodology:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., high hexane content) and gradually increasing the polarity (increasing the ethyl acetate content) if necessary.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables provide illustrative data for the purification of crude this compound. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Melting Point | 59-62 °C[7] |
| Boiling Point | 136-141 °C at 0.8 Torr[6] |
| Appearance | White to light yellow crystalline powder[6] |
| Solubility | Soluble in methanol[6] |
Table 2: Illustrative Purity and Yield from Different Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization | 85% | 98% | 75% |
| Vacuum Distillation | 90% | >99% | 85% |
| Column Chromatography | 80% | >99.5% | 70% |
Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
Identifying and minimizing byproducts in methyl diphenylacetate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl diphenylacetate. Our focus is on identifying and minimizing byproducts to enhance reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward laboratory method for synthesizing this compound is the Fischer esterification of diphenylacetic acid with methanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3][4] This reaction is an equilibrium process where the alcohol is typically used in excess to drive the reaction towards the formation of the ester.[3]
Q2: What are the primary reactants and byproducts in the Fischer esterification of diphenylacetic acid?
A2: The primary reactants are diphenylacetic acid and methanol. The main products are this compound and water. The water produced is the primary byproduct of the esterification reaction itself.[3]
Q3: Besides water, what other byproducts or impurities should I be aware of?
A3: Other potential byproducts and impurities can include:
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Unreacted Diphenylacetic Acid: Due to the reversible nature of the Fischer esterification, some starting material may remain if the reaction does not go to completion.
-
Thermal Decomposition Products: At elevated temperatures, diphenylacetic acid can undergo thermal decomposition.[5][6] Products from this decomposition can include carbon dioxide, carbon monoxide, hydrogen, methane, and potentially diphenylketene.[5][6][7]
-
Side-products from the Catalyst: Depending on the reaction conditions and the specific acid catalyst used, other minor side reactions could occur.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to standards of the starting material and the product, you can determine the extent of the conversion.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Increase the excess of methanol (can be used as the solvent).- Remove water as it forms using a Dean-Stark apparatus or a drying agent like molecular sieves.[2]- Increase the reaction time. |
| Insufficient catalysis. | - Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. | |
| Loss of product during workup. | - Ensure proper phase separation during extraction.- Minimize transfers between glassware. | |
| Presence of Unreacted Diphenylacetic Acid in Product | Reaction did not reach completion. | - Extend the reflux time.- Increase the amount of methanol. |
| Inefficient removal during workup. | - Perform a thorough wash of the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid. | |
| Formation of Dark-Colored Impurities | Thermal decomposition of diphenylacetic acid at high temperatures.[5][6] | - Maintain a controlled and moderate reaction temperature (refluxing methanol, ~65°C).- Avoid excessive heating during solvent removal. |
| Acid-catalyzed side reactions. | - Use the minimum effective amount of acid catalyst. | |
| Product is Wet (Contains Water) | Incomplete drying of the organic layer. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).- Ensure adequate contact time between the organic layer and the drying agent. |
| Difficulty in Isolating the Product | Product is an oil or low-melting solid. | - After solvent removal, attempt to crystallize the product from a suitable solvent (e.g., hexanes, or a mixture of ethyl acetate and hexanes).- If crystallization is difficult, purification by column chromatography may be necessary. |
Experimental Protocols
Key Experiment: Fischer Esterification of Diphenylacetic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Diphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Reflux condenser
-
Heating mantle
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Separatory funnel
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Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diphenylacetic acid in an excess of methanol. For example, for every 1 mole of diphenylacetic acid, use 10-20 moles of methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. Monitor the reaction progress using TLC.
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted diphenylacetic acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships for troubleshooting byproduct formation in this compound synthesis.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Common issues and troubleshooting steps in the synthesis of methyl diphenylacetate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl diphenylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of diphenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction where water is produced as a byproduct.[1][2] To achieve a high yield, the equilibrium must be shifted towards the formation of the ester.
Q2: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A2: Low yield in the Fischer esterification of diphenylacetic acid is a common issue, primarily due to the reversible nature of the reaction.[3] Here are the main causes and troubleshooting steps:
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Incomplete Reaction: The reaction may have reached equilibrium with a significant amount of unreacted starting material.
-
Troubleshooting:
-
Increase the amount of methanol: Using a large excess of methanol can shift the equilibrium towards the product side.[1]
-
Remove water: Water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid. Removing water as it forms can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus during the reaction.[1][2]
-
Increase reaction time: Ensure the reaction is running for a sufficient duration to reach completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
-
-
Catalyst Issues: The acid catalyst may be inactive or used in an insufficient amount.
-
Troubleshooting:
-
Use a fresh, anhydrous acid catalyst.
-
Slightly increase the catalyst loading.
-
-
-
Work-up Problems: The product may be lost during the extraction and purification steps.
-
Troubleshooting:
-
Ensure complete neutralization of the acid catalyst during the work-up to prevent hydrolysis of the ester.
-
Optimize the extraction solvent and the number of extractions.
-
Be cautious during solvent removal to avoid loss of the product, which is a solid with a melting point of 59-62 °C.
-
-
Q3: I am observing impurities in my final product. What are the likely side reactions?
A3: While the Fischer esterification is generally a clean reaction, some side products can form:
-
Unreacted Diphenylacetic Acid: The most common impurity is the starting material. This can be addressed by pushing the reaction to completion as described in Q2.
-
Ether Formation: Under acidic conditions and at elevated temperatures, methanol can dehydrate to form dimethyl ether. This is generally a minor side reaction.
Q4: How can I effectively purify the synthesized this compound?
A4: After the reaction work-up, the crude product can be purified by the following methods:
-
Recrystallization: Since this compound is a solid at room temperature, recrystallization is an effective purification method.[4] A suitable solvent system should be determined experimentally.
-
Column Chromatography: For high purity, silica gel column chromatography can be employed to separate the product from unreacted starting materials and other non-polar impurities.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient acid catalyst. | Use a fresh, anhydrous strong acid catalyst (e.g., concentrated H₂SO₄) in a catalytic amount (1-5 mol%). |
| Reaction temperature is too low. | Ensure the reaction is heated to reflux to provide sufficient activation energy. | |
| Presence of Starting Material in Product | Reaction has not gone to completion (equilibrium issue). | Use a large excess of methanol (can be used as the solvent).[1] |
| Remove water as it forms using a Dean-Stark apparatus.[1] | ||
| Increase the reaction time and monitor by TLC. | ||
| Product is an Oil and Does Not Solidify | Presence of impurities lowering the melting point. | Purify the product using column chromatography. |
| Incomplete removal of the reaction solvent. | Ensure the solvent is completely removed under reduced pressure. | |
| Difficult Emulsion during Aqueous Work-up | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | |
| Allow the separatory funnel to stand for a longer period. |
Experimental Protocol: Fischer Esterification of Diphenylacetic Acid
This protocol describes the synthesis of this compound using an excess of methanol to drive the reaction equilibrium.
Materials:
-
Diphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
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Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diphenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with water.
-
Carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
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Isolation: Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent or by column chromatography.
Quantitative Data
The following table presents illustrative data on how reaction conditions can affect the yield of this compound.
| Entry | Equivalents of Methanol | Catalyst (mol%) | Reaction Time (h) | Water Removal | Yield (%) |
| 1 | 3 | H₂SO₄ (1%) | 4 | No | 65 |
| 2 | 10 | H₂SO₄ (1%) | 4 | No | 85 |
| 3 | 20 | H₂SO₄ (1%) | 4 | No | 92 |
| 4 | 3 | H₂SO₄ (1%) | 4 | Dean-Stark | 95 |
| 5 | 10 | p-TsOH (2%) | 6 | No | 88 |
Visualizations
Reaction Pathway
Caption: Fischer esterification pathway for this compound synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Optimizing temperature and pressure for methyl diphenylacetate synthesis.
Welcome to the technical support center for the synthesis of methyl diphenylacetate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of diphenylacetic acid with methanol. This reaction is typically catalyzed by a strong acid.
Q2: What are the key factors to optimize for a high yield in this synthesis?
To achieve a high yield, it is crucial to drive the reaction equilibrium towards the formation of the ester. Key optimization factors include:
-
Molar Ratio of Reactants: Using a large excess of methanol can shift the equilibrium to favor the product.
-
Catalyst: An appropriate acid catalyst is essential. Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).
-
Temperature: The reaction is typically run at the reflux temperature of the alcohol (methanol) to ensure a reasonable reaction rate.
-
Water Removal: Since water is a byproduct of the esterification, its removal will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By comparing the reaction mixture to the starting material (diphenylacetic acid), you can observe the disappearance of the acid and the appearance of the less polar ester product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.
Q4: What are the common side reactions to be aware of?
The primary side reaction of concern is the reverse reaction, the hydrolysis of the this compound back to diphenylacetic acid and methanol. At excessively high temperatures, there is a potential for side reactions involving the aromatic rings or decomposition of the starting materials or product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reaction not at equilibrium or equilibrium favors reactants: The Fischer esterification is a reversible reaction.[1] | 1. Increase the excess of methanol: Using methanol as the solvent ensures a large molar excess, driving the equilibrium towards the product.[1] 2. Remove water: Use a Dean-Stark apparatus or add molecular sieves to remove the water byproduct.[1] 3. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. |
| 2. Inactive or insufficient catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. | 1. Use a fresh, appropriate acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid are effective.[2] 2. Ensure sufficient catalyst loading: Typically 1-5 mol% of the limiting reagent. | |
| 3. Low reaction temperature: The reaction rate may be too slow at lower temperatures. | 1. Maintain a gentle reflux: Ensure the reaction mixture is heated to the boiling point of methanol (approx. 65 °C). | |
| Product is Contaminated with Starting Material (Diphenylacetic Acid) | 1. Incomplete reaction: The reaction has not gone to completion. | 1. Extend the reaction time. 2. Improve water removal. |
| 2. Ineffective work-up: The acidic starting material has not been fully removed during purification. | 1. Wash the organic layer with a base: Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and extract the unreacted diphenylacetic acid into the aqueous layer. | |
| Formation of a Dark-Colored Reaction Mixture | 1. Decomposition at high temperatures: Overheating can lead to the decomposition of reactants or products. | 1. Maintain a gentle reflux: Avoid excessive heating. Use a temperature-controlled heating mantle. |
| 2. Impurities in starting materials: Contaminants in the diphenylacetic acid or methanol could be reacting. | 1. Use high-purity starting materials. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during extraction: This can make separating the organic and aqueous layers difficult. | 1. Add brine (saturated NaCl solution): This can help to break up emulsions. |
| 2. Product is an oil and difficult to crystallize: this compound can be a low-melting solid or an oil, making crystallization challenging. | 1. Purify by column chromatography: If recrystallization is difficult, silica gel column chromatography is an effective alternative. 2. Distillation under reduced pressure: This can be an effective method for purification. |
Experimental Protocols
Representative Fischer Esterification of Diphenylacetic Acid
This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
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Diphenylacetic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
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Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
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Partition the residue between an organic solvent (e.g., dichloromethane) and water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or hexanes) or by silica gel column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Typical Value/Condition | Purpose |
| Temperature | Reflux (approx. 65 °C for methanol) | To increase the reaction rate. |
| Pressure | Atmospheric | The reaction does not typically require pressure optimization. |
| Reactant Ratio | 10-20 equivalents of methanol per 1 equivalent of diphenylacetic acid | To shift the equilibrium towards the product. |
| Catalyst | 1-5 mol% H₂SO₄ or TsOH | To increase the rate of reaction. |
| Reaction Time | 2-24 hours | Dependent on scale and desired conversion. |
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 3469-00-9[3] |
| Molecular Formula | C₁₅H₁₄O₂[3] |
| Molecular Weight | 226.27 g/mol |
| Melting Point | 59-61 °C[3] |
| Appearance | White to light yellow solid[4] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
Techniques for removing unreacted starting materials from methyl diphenylacetate.
Technical Support Center: Purification of Methyl Diphenylacetate
Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound by effectively removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized from diphenylacetic acid and methanol?
The primary impurities are typically unreacted starting materials: diphenylacetic acid and methanol. Depending on the reaction conditions, side products from potential side reactions might also be present, although diphenylacetic acid and methanol are the most common culprits.
Q2: What are the key physical properties of this compound and its common starting materials?
Understanding the physical properties of your target compound and potential impurities is crucial for selecting an appropriate purification strategy. Below is a summary of key properties.
| Property | This compound | Diphenylacetic Acid | Methanol |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₄H₁₂O₂ | CH₄O |
| Molecular Weight | 226.27 g/mol | 212.24 g/mol | 32.04 g/mol |
| Appearance | White to light yellow crystalline solid | White to creamy-white crystalline powder | Colorless liquid |
| Melting Point | 59-62 °C | 147-149 °C | -97.6 °C |
| Boiling Point | 136-141 °C at 0.8 Torr | Decomposes | 64.7 °C |
| Solubility | Soluble in methanol and other organic solvents.[1][2] | Slightly soluble in water.[3] | Miscible with water. |
Troubleshooting Guides
Issue 1: Removing Unreacted Diphenylacetic Acid
Symptom: The purified product shows a broad peak corresponding to a carboxylic acid in NMR analysis, or the melting point of the product is depressed and broad.
Cause: Residual diphenylacetic acid is present in the final product.
Solution: Liquid-Liquid Extraction
Diphenylacetic acid, being a carboxylic acid, can be deprotonated to form a water-soluble salt. This allows for its separation from the neutral ester, this compound, which will remain in an organic solvent.
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.
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Washing with Base: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3][4] This will convert the diphenylacetic acid into its sodium salt, which is soluble in the aqueous layer.
-
Caution: Carbon dioxide gas is evolved when using sodium bicarbonate. Vent the separatory funnel frequently to release pressure.[5]
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the washing step one or two more times to ensure complete removal of the acid.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.
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Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, now free of acidic impurities.
Issue 2: Removing Unreacted Methanol
Symptom: The purified product has a lower than expected boiling point, or NMR analysis shows a characteristic peak for methanol.
Cause: Residual methanol remains in the product.
Solution 1: Aqueous Washes
Methanol is highly soluble in water and can be effectively removed by washing the organic solution containing the crude product with water.
-
Following the acid-base extraction to remove diphenylacetic acid, wash the organic layer with water one or two times in a separatory funnel.
-
Proceed with the brine wash and drying steps as described above.
Solution 2: Distillation
If significant amounts of methanol remain, simple distillation or evaporation under reduced pressure can be effective due to the large difference in boiling points between methanol (64.7 °C) and this compound.
Issue 3: Product is still impure after extraction.
Symptom: The product appears oily or has a low melting point, and TLC or NMR analysis indicates the presence of multiple components.
Cause: Neutral impurities or closely related byproducts are present that are not removed by simple acid-base extraction.
Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[6] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.
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Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one. Common solvents for esters include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes.[7]
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Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent.[8][9]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Solution 2: Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography on silica gel can be used to separate compounds based on their polarity.
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Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[10]
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Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.[11] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. A good starting point for esters is a gradient of ethyl acetate in hexanes.
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Column Packing: Pack a column with a slurry of silica gel in the initial, less polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is used.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 3469-00-9 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Long-term stability and storage conditions for methyl diphenylacetate.
Welcome to the technical support center for methyl diphenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, storage, and handling of this compound, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry place in a tightly sealed container. It is incompatible with oxidizing agents and should be stored away from them.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
A2: While specific quantitative long-term stability data under various conditions is not extensively published, when stored properly in a cool, dry environment away from light and oxidizing agents, solid this compound is expected to be stable for an extended period. For critical applications, it is recommended to re-analyze the material after prolonged storage to ensure it meets the required purity specifications.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are expected to be hydrolysis, thermal decomposition, and photodegradation.
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Hydrolysis: As an ester, this compound can undergo hydrolysis, particularly in the presence of acids or bases, to yield diphenylacetic acid and methanol. The rate of hydrolysis is dependent on pH and temperature.
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Thermal Degradation: At elevated temperatures, this compound may decompose. The specific degradation products will depend on the temperature and atmosphere.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. The degradation pathway may involve the formation of radical species.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its potential degradation products and impurities. Other analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis can also be used to determine purity.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Low Yield in Synthesis (Fischer Esterification)
Problem: Low yield of this compound when synthesizing it from diphenylacetic acid and methanol via Fischer esterification.
| Possible Cause | Troubleshooting Step |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (can be used as the solvent) or remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Reaction Time/Temperature | Ensure the reaction is refluxed for a sufficient amount of time to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of Water | Use anhydrous reagents and glassware to minimize the presence of water, which can shift the equilibrium back to the reactants. |
Handling and Weighing Issues
Problem: Difficulty in accurately weighing solid this compound due to static electricity.
| Possible Cause | Troubleshooting Step |
| Static Buildup | Use an anti-static gun or an ionizer to dissipate static charges on the weighing vessel and spatula. Weigh the compound in an aluminum weigh boat instead of a plastic one. Wiping the balance and surrounding area with an anti-static wipe can also help. Increasing the humidity in the weighing area can also reduce static. |
| Compound Adherence to Surfaces | Use an anti-static spatula. If the compound adheres to the weighing vessel, gently tap the vessel to dislodge the powder. |
Inconsistent Experimental Results
Problem: Variability in experimental results when using this compound.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly. If degradation is suspected, re-analyze the purity of the starting material using a validated analytical method like HPLC. |
| Incomplete Dissolution | This compound is soluble in methanol and other common organic solvents. Ensure complete dissolution before use in a reaction by visual inspection and appropriate mixing. |
| Contamination | Use clean glassware and high-purity solvents to avoid introducing contaminants that may interfere with the reaction. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound. Method validation according to ICH guidelines is essential before use in regulated studies.[1][2][3]
1. Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Phosphoric acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
Time (min) % Mobile Phase B 0 40 15 90 20 90 22 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
3. Analysis:
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Inject the prepared sample and monitor the chromatogram for the main peak of this compound and any impurity or degradation peaks.
-
The method's ability to separate the main peak from degradation products should be confirmed through forced degradation studies.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound and to demonstrate the specificity of the stability-indicating analytical method.[4][5]
1. Acid Hydrolysis:
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Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water mixture).
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Heat the solution at 60 °C for a specified period (e.g., 24 hours).
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Neutralize the solution with 0.1 M NaOH.
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Analyze the sample by the stability-indicating HPLC method.
2. Base Hydrolysis:
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Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent.
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Keep the solution at room temperature for a specified period (e.g., 4 hours).
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Neutralize the solution with 0.1 M HCl.
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Analyze the sample by the stability-indicating HPLC method.
3. Oxidative Degradation:
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Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable solvent.
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Keep the solution at room temperature for a specified period (e.g., 24 hours).
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Analyze the sample by the stability-indicating HPLC method.
4. Thermal Degradation:
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Place a known amount of solid this compound in a controlled temperature oven at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 7 days).
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Dissolve the heat-stressed solid in a suitable solvent.
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Analyze the sample by the stability-indicating HPLC method.
5. Photostability Testing:
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Expose a thin layer of solid this compound to a light source capable of emitting both UV and visible light, according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6][7]
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
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Dissolve the exposed and control samples in a suitable solvent.
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Analyze the samples by the stability-indicating HPLC method.
Data Presentation
The following tables summarize the recommended storage conditions and a typical stability-indicating HPLC method.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation |
| Temperature | Cool place |
| Humidity | Dry environment |
| Light | Protect from light |
| Container | Tightly sealed container |
| Incompatibilities | Oxidizing agents |
Table 2: Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Phosphoric Acid in Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 30 °C |
Visualizations
Caption: Workflow for handling and troubleshooting this compound experiments.
Caption: Potential degradation pathways for this compound under stress conditions.
References
Technical Support Center: Scaling Up Methyl Diphenylacetate Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of methyl diphenylacetate production. The information is presented in a question-and-answer format, offering troubleshooting advice and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and industrially scalable method for producing this compound is the Fischer esterification of diphenylacetic acid with methanol, utilizing a strong acid catalyst. This reversible reaction requires careful management of equilibrium to achieve high yields.
Q2: What are the primary challenges when scaling up the Fischer esterification of diphenylacetic acid?
A2: The main challenges in scaling up this process include:
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Reaction Equilibrium: The Fischer esterification is a reversible reaction, and the water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.[1]
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Heat and Mass Transfer: In large reactors, ensuring uniform temperature and efficient mixing of reactants and catalyst can be difficult, potentially leading to side reactions and inconsistent product quality.
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Water Removal: Efficiently removing the water byproduct is crucial to drive the reaction towards the product side. What works on a lab scale, like a simple distillation, may not be as effective or economical on a larger scale.
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Purification: Isolating pure this compound from the reaction mixture, which may contain unreacted starting materials, catalyst, and byproducts, can be challenging at a larger scale.
Q3: What are the common impurities in this compound synthesis and how can they be minimized?
A3: Common impurities can include:
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Unreacted Diphenylacetic Acid: This can be minimized by using an excess of methanol and ensuring the reaction goes to completion.
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Byproducts from Side Reactions: At elevated temperatures, side reactions such as dehydration or decarboxylation of the starting acid can occur. Careful temperature control is essential.
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Residual Catalyst: Acidic catalysts need to be completely removed during workup to prevent product degradation. Neutralization and washing steps are critical.
-
Solvent Residues: Inadequate drying or purification can leave residual solvents in the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield (<80%) | 1. Incomplete reaction due to equilibrium limitations. 2. Product hydrolysis during workup. 3. Inefficient water removal. 4. Suboptimal catalyst concentration or activity. | 1. Use a larger excess of methanol (can also serve as the solvent). 2. Ensure workup conditions are neutral or slightly acidic to prevent ester hydrolysis. 3. On a larger scale, consider using a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water. 4. Optimize the catalyst loading. For easier removal on a large scale, consider using a solid acid catalyst like Amberlyst-15. |
| Product is Discolored (Yellow or Brown) | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in starting materials. 3. Air oxidation of reactants or products at high temperatures. | 1. Lower the reaction temperature and potentially extend the reaction time. Monitor the reaction progress closely. 2. Ensure the purity of diphenylacetic acid and methanol. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficulty in Product Isolation/Purification | 1. "Oiling out" during crystallization due to impurities. 2. Product is too soluble in the chosen crystallization solvent. 3. Inefficient removal of the acid catalyst. | 1. Treat the crude product with activated carbon to remove colored impurities before crystallization. 2. Screen various solvent systems or solvent mixtures to find optimal crystallization conditions. 3. Thoroughly wash the organic phase with a base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst. |
| Inconsistent Batch-to-Batch Quality | 1. Poor control over reaction parameters (temperature, mixing, addition rates). 2. Variations in raw material quality. | 1. Implement strict process controls for all critical parameters. 2. Establish and enforce specifications for all incoming raw materials. |
Quantitative Data
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
| Acetic Acid | Ethanol | H₂SO₄ | 1:1 molar ratio | 65% | [1] |
| Acetic Acid | Ethanol | H₂SO₄ | 1:10 molar ratio (excess alcohol) | 97% | [1] |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 90% | Fieser & Williamson |
| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | Reflux | Not specified | Mohrig et al. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
This protocol serves as a baseline for understanding the reaction chemistry.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diphenylacetic acid (1.0 eq).
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Reagent Addition: Add an excess of methanol (e.g., 10-20 eq). Methanol can also act as the solvent.
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
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Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup:
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Cool the reaction mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate.
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Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
-
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Purification:
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol).
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Scaled-Up Production of this compound (Generalized Protocol)
This protocol outlines key considerations for scaling up the synthesis.
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Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, a reflux condenser, and a Dean-Stark trap is recommended.
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Charging Reactants: Charge diphenylacetic acid and a suitable solvent (e.g., toluene) to the reactor. Begin agitation.
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Methanol Addition: Add an excess of methanol to the reactor.
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Catalyst Addition: Carefully add the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, a solid acid catalyst can be used for easier removal.
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Reaction and Water Removal: Heat the reactor to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion.
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Monitoring: Monitor the reaction progress by taking samples and analyzing them using HPLC or Gas Chromatography (GC).
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Workup:
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Once the reaction is complete, cool the reactor.
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If a liquid acid catalyst was used, wash the reaction mixture with water and then with a basic solution (e.g., sodium bicarbonate) to neutralize the catalyst. If a solid catalyst was used, it can be removed by filtration.
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Separate the organic layer.
-
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Purification:
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The solvent can be removed by distillation.
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The crude this compound can be purified by vacuum distillation or crystallization on a large scale.
-
Visualizations
Caption: Experimental workflow for the scaled-up production of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Real-time monitoring of reactions involving methyl diphenylacetate using spectroscopy.
Technical Support Center: Real-Time Reaction Monitoring
This center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals monitoring reactions involving methyl diphenylacetate using in-situ spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which spectroscopic technique is best for monitoring my this compound reaction?
A1: The ideal technique depends on your specific reaction conditions and goals.
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FTIR (Fourier Transform Infrared) Spectroscopy: Excellent for tracking changes in functional groups. For ester hydrolysis of this compound, you can monitor the decrease of the ester C=O stretch and the appearance of the carboxylic acid O-H and C=O bands. Attenuated Total Reflectance (ATR) FTIR is particularly powerful as it can be used for in-situ, real-time analysis of optically dense reaction mixtures without sample preparation.[1]
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Raman Spectroscopy: A complementary technique to FTIR, particularly useful for molecules with weak IR signals.[2] It can provide information-rich data for reaction optimization and is effective for monitoring continuous flow reactors.[2]
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NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information and is highly quantitative.[3][4] Flow-NMR setups allow for non-invasive, real-time monitoring, which is useful for identifying transient intermediates and understanding reaction mechanisms.[5][6]
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UV-Vis Spectroscopy: Best suited if your reactants, intermediates, or products have a distinct chromophore. It is often used in conjunction with other methods for a more complete picture.
Q2: How can I get quantitative data from my real-time spectra?
A2: To obtain quantitative data (e.g., concentration vs. time), you need to create a calibration model. This typically involves:
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Recording spectra of known concentrations of your starting material (this compound) and product.
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Identifying a characteristic peak for each species that does not overlap with other signals.
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Plotting the peak intensity or area against concentration to create a calibration curve.
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Using this curve to convert spectral data from your live reaction into concentration profiles. Multivariate analysis methods can also be used for more complex, overlapping spectra.[7]
Q3: What are the main advantages of using in-situ monitoring over traditional offline analysis?
A3: In-situ, real-time analysis offers several key benefits:
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Continuous Data: Provides a complete profile of the reaction, capturing transient intermediates and precise kinetics.[8]
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No Sampling Required: Avoids disturbing the reaction mixture, which can alter kinetics, and eliminates errors associated with offline sample handling.[9][10][11]
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Improved Safety: Minimizes user exposure to potentially toxic chemicals or hazardous reaction conditions.[1]
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Enhanced Understanding: Offers deep insights into reaction mechanisms, pathways, and the influence of process variables.[1][11]
Troubleshooting Guide
This guide addresses common issues encountered during spectroscopic monitoring of reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Unstable Baseline | 1. Instrument not thermally equilibrated.[12]2. Poor probe contact or immersion.3. External vibrations or temperature fluctuations.[12][13]4. Air bubbles in the reaction mixture crossing the probe window. | 1. Allow the spectrometer to warm up and stabilize before collecting a background spectrum.2. Ensure the ATR probe is fully and consistently immersed in the reaction solution.3. Isolate the instrument from vibrations and minimize drafts or rapid temperature changes near the setup.4. Improve stirring to be more consistent; ensure the probe is placed away from areas of vigorous bubbling. |
| Missing or Weak Spectral Peaks | 1. Incorrect sample concentration (too dilute).[13]2. Insufficient laser power (Raman).[12]3. Detector malfunction or aging.[12]4. Incorrect probe type or pathlength for the reaction. | 1. Verify the concentration of reactants. Consider running a more concentrated reaction if feasible.2. Check and adjust laser power settings according to the instrument manual.3. Run a diagnostic check on the instrument's detector.4. Ensure the probe material is compatible with your chemistry and the pathlength is appropriate for the expected concentrations. |
| Inaccurate Quantitative Results | 1. Incorrect background spectrum collected.2. Changes in the solvent spectrum during the reaction.3. Non-linear detector response.4. Overlapping spectral features not properly resolved. | 1. Collect a background spectrum of the solvent and all reagents except the one that initiates the reaction, under the same conditions (temperature, stirring).2. Use a solvent subtraction algorithm or multivariate analysis to account for changes in the bulk medium.[11]3. Ensure your calibration curve covers the expected concentration range and that you are not saturating the detector.[14]4. Use peak-fitting software or multivariate methods (e.g., PLS) to deconvolve overlapping peaks. |
| "Derivative-like" or Distorted Peaks | 1. Mismatched instrument parameters between background and sample collection (e.g., resolution, apodization function).[14]2. Significant temperature change between background and sample scans.3. Misaligned optics in the spectrometer. | 1. Ensure all instrument settings are identical for both background and sample collection.[14]2. Allow the reaction vessel and probe to reach thermal equilibrium before taking the background.3. Refer to the instrument manual for alignment procedures or contact technical support. |
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for diagnosing common spectroscopic issues.
Caption: A decision tree for troubleshooting common spectroscopic issues.
Experimental Protocols
Protocol: Real-Time Monitoring of this compound Hydrolysis using ATR-FTIR
This protocol outlines the steps for monitoring the base-catalyzed hydrolysis of this compound to diphenylacetic acid.
1. Materials and Equipment:
-
Jacketed reaction vessel with overhead stirrer.
-
FTIR spectrometer equipped with a fiber-optic Attenuated Total Reflectance (ATR) probe (e.g., Diamond or ZnSe crystal).[15]
-
This compound.
-
Solvent (e.g., a mixture of THF and water).
-
Base catalyst (e.g., NaOH solution).
-
Data acquisition and analysis software.
2. Experimental Workflow:
Caption: Workflow for real-time reaction monitoring using ATR-FTIR.
3. Detailed Procedure:
-
System Setup: Assemble the reaction vessel and insert the ATR probe, ensuring the crystal is fully submerged in the reaction zone.
-
Background Collection: Charge the reactor with the solvent and this compound. Heat and stir the mixture to the desired reaction temperature. Once stable, collect a background spectrum. This is a critical step to ensure the solvent and starting material signals are properly subtracted.[11]
-
Reaction Initiation: Inject the NaOH solution to begin the hydrolysis.
-
Data Acquisition: Immediately start the time-resolved data collection. Set the software to acquire spectra at regular intervals (e.g., every 30-60 seconds) with appropriate resolution (e.g., 4 or 8 cm⁻¹).[15][16]
-
Monitoring and Analysis: Use the analysis software to trend the peak heights or areas of key functional groups over time. The disappearance of the this compound ester carbonyl peak and the appearance of the diphenylacetate carboxylate peak will signify reaction progress.
-
Data Processing: After the reaction is complete, use a pre-established calibration model to convert the spectral data into concentration profiles for the reactant and product. Plot these profiles against time to calculate the reaction rate constant.
Quantitative Data Summary
The following table provides an illustrative example of data that can be obtained from a real-time spectroscopic experiment monitoring the hydrolysis of an ester like this compound.
| Time (minutes) | Reactant Peak Area (Absorbance Units) | Product Peak Area (Absorbance Units) | Reactant Concentration (M) |
| 0 | 1.25 | 0.01 | 0.100 |
| 5 | 1.02 | 0.24 | 0.082 |
| 10 | 0.83 | 0.42 | 0.066 |
| 20 | 0.55 | 0.70 | 0.044 |
| 30 | 0.36 | 0.89 | 0.029 |
| 45 | 0.19 | 1.06 | 0.015 |
| 60 | 0.10 | 1.15 | 0.008 |
Note: Concentration values are calculated based on a hypothetical linear calibration curve where Concentration = Peak Area / 12.5.
References
- 1. mt.com [mt.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. alpaipars.com [alpaipars.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Reaction Monitoring [kofo.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. azooptics.com [azooptics.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. jascoinc.com [jascoinc.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Spectra of Methyl Diphenylacetate
For scientists engaged in drug development and organic synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed interpretation of the 1H and 13C NMR spectra of methyl diphenylacetate, offering a valuable resource for researchers.
Molecular Structure and Symmetry
This compound possesses a distinct molecular structure that dictates its NMR spectral features. The molecule contains a methoxy group (-OCH₃), a carbonyl group (C=O), a methine proton (-CH), and two phenyl rings. The two phenyl rings are chemically equivalent due to free rotation around the C-C single bonds, and within each phenyl ring, there is symmetry. This equivalence simplifies the expected NMR spectra.
1H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by three main signals corresponding to the distinct proton environments in the molecule.
A comparison of predicted chemical shifts with experimental data reveals a strong correlation, validating the assignments.
Table 1: 1H NMR Data for this compound
| Signal | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| A | -OCH₃ | 3.6 - 3.8 | Singlet (s) | 3H |
| B | -CH | 5.0 - 5.2 | Singlet (s) | 1H |
| C | Aromatic (ortho, meta, para) | 7.2 - 7.4 | Multiplet (m) | 10H |
13C NMR Spectral Analysis
The 13C NMR spectrum of this compound provides complementary information, revealing the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms.
Table 2: Predicted 13C NMR Data for this compound
| Signal | Carbon | Predicted Chemical Shift (ppm) |
| 1 | -OCH₃ | 52 - 53 |
| 2 | -CH | 57 - 59 |
| 3 | Aromatic (ipso) | 138 - 140 |
| 4 | Aromatic (ortho, meta, para) | 127 - 129 |
| 5 | C=O | 172 - 174 |
Experimental Protocols
NMR Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: 1H and 13C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). For 1H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans. For 13C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
Structural Assignment and Logic
The assignment of the NMR signals is based on established chemical shift principles and comparison with related structures.
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl Diphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of methyl diphenylacetate. To offer a clearer understanding of the influence of its chemical structure on fragmentation, its mass spectrum is compared with that of the structurally similar but simpler molecule, methyl phenylacetate. This comparison highlights the unique fragmentation pathways introduced by the presence of a second phenyl group.
Executive Summary
Under electron ionization, this compound is expected to undergo fragmentation primarily through cleavage of the ester group and fragmentation of the diphenylmethyl moiety. The resulting mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. In contrast, methyl phenylacetate, lacking the second phenyl group, exhibits a simpler fragmentation pattern dominated by the formation of the tropylium ion. This guide presents the anticipated fragmentation patterns, quantitative data, and a detailed experimental protocol for analysis.
Comparison of Fragmentation Patterns: this compound vs. Methyl Phenylacetate
The introduction of a second phenyl group in this compound creates additional pathways for charge stabilization and fragmentation, leading to a more complex mass spectrum compared to methyl phenylacetate.
This compound: Key Fragmentation Pathways
The mass spectrum of this compound is characterized by several key fragments. The molecular ion (M+) is expected to be observed at m/z 226. The base peak, the most intense signal, is anticipated to be the diphenylmethyl cation.
Table 1: Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure |
| 226 | Molecular Ion [C15H14O2]+• | [Ph2CHCOOCH3]+• |
| 167 | [M - COOCH3]+ | [Ph2CH]+ |
| 165 | [M - COOCH3 - H2]+ | [C13H9]+ |
| 77 | [C6H5]+ | Phenyl Cation |
| 59 | [COOCH3]+ | Carbomethoxy Cation |
Methyl Phenylacetate: A Simpler Fragmentation
The fragmentation of methyl phenylacetate is primarily driven by the formation of the highly stable tropylium ion.[1][2]
Table 2: Prominent Ions in the Mass Spectrum of Methyl Phenylacetate
| m/z | Proposed Fragment Ion | Structure |
| 150 | Molecular Ion [C9H10O2]+• | [PhCH2COOCH3]+• |
| 91 | [M - COOCH3]+ | [C7H7]+ (Tropylium ion) |
| 65 | [C5H5]+ | Cyclopentadienyl Cation |
| 59 | [COOCH3]+ | Carbomethoxy Cation |
Visualizing the Fragmentation of this compound
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed fragmentation of this compound.
Detailed Experimental Protocol
This section outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a working concentration of 10 µg/mL.
2. Instrumentation:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
Process the resulting chromatogram and mass spectra using appropriate software. Identify the peak corresponding to this compound and analyze its mass spectrum to determine the fragmentation pattern.
This guide provides a foundational understanding of the mass spectral behavior of this compound, offering valuable insights for its identification and characterization in complex matrices. The comparison with methyl phenylacetate underscores the diagnostic value of specific fragment ions in structural elucidation.
References
A comparative analysis of different synthetic methods for methyl diphenylacetate.
A Comparative Guide to the Synthesis of Methyl Diphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary synthetic methodologies for the preparation of this compound, a valuable intermediate in organic synthesis. The comparison focuses on objectivity, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Methods
The synthesis of this compound from its precursor, diphenylacetic acid, can be achieved through several pathways. This guide focuses on three common and effective methods: Fischer Esterification, synthesis via an acid chloride intermediate, and methylation using a diazomethane equivalent (trimethylsilyldiazomethane). Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and safety considerations.
Data Presentation
The following table summarizes the key quantitative data for the three synthetic routes, providing a clear comparison of their performance.
| Parameter | Method 1: Fischer Esterification | Method 2: Via Acid Chloride | Method 3: Via Trimethylsilyldiazomethane |
| Starting Material | Diphenylacetic Acid | Diphenylacetic Acid | Diphenylacetic Acid |
| Key Reagents | Methanol, Sulfuric Acid | Thionyl Chloride, Methanol, Triethylamine | Trimethylsilyldiazomethane, Methanol |
| Reaction Time | 4 - 8 hours | 8 - 10 hours (two steps) | 2 - 5 hours |
| Reaction Temperature | Reflux (approx. 65°C) | Step 1: Reflux (approx. 79°C), Step 2: 0°C to room temp. | 0°C to room temperature |
| Reported Yield | Moderate to High (typically 60-80%) | High (typically >90% over two steps) | Very High (approaching quantitative)[1] |
| Key Advantages | Cost-effective reagents, one-step process. | High yield, applicable to a wide range of alcohols. | Very high yield, mild reaction conditions, minimal byproducts. |
| Key Disadvantages | Equilibrium reaction requiring excess alcohol or water removal, potentially harsh acidic conditions. | Two-step process, corrosive and hazardous reagents (thionyl chloride). | Reagent is expensive and requires careful handling. |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the different synthetic routes from the common precursor, diphenylacetic acid, to the final product, this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the three key synthetic routes are provided below.
Method 1: Fischer Esterification
This method involves the direct acid-catalyzed esterification of diphenylacetic acid with methanol.
Materials:
-
Diphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Method 2: Synthesis via Acid Chloride Intermediate
This two-step method involves the initial conversion of diphenylacetic acid to its acid chloride, followed by esterification.
Step 2a: Synthesis of Diphenylacetyl Chloride [2]
Materials:
-
Diphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene
-
Anhydrous hexane
Procedure:
-
In a three-necked flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer, add diphenylacetic acid and anhydrous benzene or toluene.[2]
-
Heat the mixture to reflux and add thionyl chloride dropwise over 30 minutes.[2]
-
Continue refluxing for an additional 7 hours.[2]
-
Remove the solvent and excess thionyl chloride by distillation under reduced pressure. To ensure complete removal of thionyl chloride, add more anhydrous benzene and repeat the distillation.[2]
-
The resulting crude diphenylacetyl chloride can be used directly in the next step or purified by dissolving in hot anhydrous hexane, followed by cooling to induce crystallization.[2]
Step 2b: Esterification of Diphenylacetyl Chloride
Materials:
-
Diphenylacetyl chloride (from Step 2a)
-
Anhydrous methanol
-
Anhydrous dichloromethane or diethyl ether
-
Triethylamine (Et₃N) or Pyridine
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the crude diphenylacetyl chloride in anhydrous dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (1.1-1.5 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.[3]
-
Add the methanol/triethylamine solution dropwise to the stirred acid chloride solution at 0°C over 15-30 minutes.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.[3]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify by recrystallization or column chromatography.
Method 3: Synthesis via Trimethylsilyldiazomethane
This method utilizes the safer diazomethane equivalent, trimethylsilyldiazomethane (TMS-diazomethane), for a high-yield methylation.
Materials:
-
Diphenylacetic acid
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diphenylacetic acid in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., a 5:1 ratio of DCM to methanol).[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the trimethylsilyldiazomethane solution dropwise to the stirred solution. Nitrogen gas evolution will be observed.[1]
-
Continue stirring at 0°C and allow the reaction to warm to room temperature over 2-5 hours, monitoring by TLC until the starting material is consumed.[1]
-
Once the reaction is complete, carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound. The product is often of high purity, but can be further purified by column chromatography if needed.[1]
References
What are some greener alternatives to methyl diphenylacetate in synthesis?
A Guide to Greener Alternatives for Methyl Diphenylacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable chemical intermediate, widely utilized in organic synthesis to introduce diphenylmethyl functionalities, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its structure allows for the strategic construction of complex molecular architectures. However, in line with the growing adoption of green chemistry principles, the scientific community is actively seeking more sustainable and environmentally benign synthetic methods.
This guide provides an objective comparison between traditional synthesis pathways that may involve intermediates like this compound and greener, more efficient alternatives. The focus is not on a direct molecule-for-molecule replacement but on alternative synthetic strategies, with a primary emphasis on biocatalysis, which offers significant advantages in terms of sustainability, safety, and efficiency.
Conventional vs. Greener Synthesis: A Comparative Overview
Traditional chemical synthesis routes for esters often rely on harsh conditions, such as high temperatures and the use of potentially hazardous organic solvents and catalysts. These processes can be energy-intensive and may generate significant waste streams, including unwanted by-products that require extensive purification steps.[3]
In contrast, biocatalysis has emerged as a powerful green alternative. It employs enzymes—natural, biodegradable catalysts—to perform chemical transformations with high specificity under mild conditions.[3][4] For ester synthesis, lipases are particularly effective and are now used in industrial-scale processes.[3][5]
The following table summarizes the key differences between these two approaches.
Table 1: Comparison of General Synthesis Parameters
| Parameter | Conventional Chemical Esterification | Enzymatic Esterification (Biocatalysis) |
| Catalyst | Strong acids (e.g., H₂SO₄), metal catalysts | Enzymes (e.g., Lipases)[3][6][7] |
| Temperature | High (>150°C)[3] | Mild (30 - 70°C)[3][7] |
| Solvents | Often requires organic solvents | Can be performed in green solvents or solvent-free[7][8] |
| By-products | Potential for side reactions, colored and odorous impurities[3] | High selectivity minimizes by-product formation[3][6] |
| Energy Consumption | High | Low[7] |
| Catalyst Reusability | Often difficult, catalyst is consumed or requires neutralization | High, especially with immobilized enzymes[7][8] |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, biodegradable catalyst, safer process[6] |
Workflow Comparison: Traditional vs. Biocatalytic Synthesis
The high selectivity of enzymatic reactions often simplifies downstream processing. The workflow for a biocatalytic process can have fewer steps, particularly in purification, compared to a conventional chemical route, which may require extensive steps to remove by-products and residual catalyst.[3]
Performance Data: A Case Study in Enzymatic Ester Synthesis
To illustrate the effectiveness of biocatalysis, this section presents experimental data from the synthesis of various esters using immobilized lipases. These reactions demonstrate high conversion rates under mild, environmentally friendly conditions.
Table 2: Performance Data for Lipase-Catalyzed Ester Synthesis
| Product Ester | Enzyme | Substrate Molar Ratio (Acid:Alcohol) | Temperature | Solvent | Conversion Yield (%) | Reference |
| Octyl Formate | Novozym 435 | 1:7 | 40°C | 1,2-Dichloroethane | 96.5% | [8] |
| 4-Hydroxybenzyl Hexanoate | Lipase B from C. antarctica (CALB) | 1:2 | 37°C | tert-Butyl methyl ether | >95% (after 48h) | [6] |
| Vanillyl Hexanoate | Lipase B from C. antarctica (CALB) | 1:2 | 37°C | tert-Butyl methyl ether | >95% (after 48h) | [6] |
| Pentyl Acetate | Commercial Immobilized Lipase | 1:2 | 40°C | Solvent-Free | High conversion | [7] |
Mechanism of Biocatalytic Esterification
Lipases typically follow a "ping-pong bi-bi" mechanism for esterification. The process involves the formation of a covalent acyl-enzyme intermediate, which then reacts with the alcohol to form the ester and regenerate the enzyme.[8]
Experimental Protocols
The following provides a generalized methodology for enzymatic ester synthesis based on established protocols.[6][8]
General Protocol for Lipase-Catalyzed Synthesis of Aromatic Esters
1. Materials:
-
Aromatic alcohol (e.g., vanillyl alcohol)
-
Carboxylic acid (e.g., hexanoic acid)
-
Immobilized Lipase B from Candida antarctica (CALB), such as Novozym 435 (typically 5% by weight of substrates).
-
Solvent (e.g., tert-butyl methyl ether or solvent-free).
-
Rotary shaker with temperature control.
-
Reaction vessel (e.g., screw-capped flask).
2. Procedure:
-
Substrate Preparation: Dissolve the aromatic alcohol and the carboxylic acid in the reaction solvent within the flask. A typical molar ratio is 1:2 (alcohol:acid) to drive the reaction equilibrium towards the product.[6] For a solvent-free system, the reactants are mixed directly.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of total substrates) to the mixture.
-
Incubation: Seal the flask and place it in a rotary shaker set to the optimal temperature (e.g., 37-40°C) and agitation speed (e.g., 200 rpm).[6]
-
Reaction Monitoring: Monitor the progress of the reaction over time (e.g., at 1, 2, 24, and 48 hours) by taking small aliquots and analyzing them via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate.
-
Product Isolation and Catalyst Recovery:
-
Once the reaction reaches the desired conversion, stop the agitation.
-
Separate the immobilized enzyme from the reaction mixture by simple filtration. The recovered enzyme can be washed with a suitable solvent and dried for reuse in subsequent batches.[7]
-
The liquid phase, containing the product ester, can be purified if necessary, typically by removing the solvent and any unreacted starting materials under reduced pressure.
-
Conclusion
While this compound remains a useful building block, the principles of green chemistry encourage a shift towards more sustainable manufacturing processes. Biocatalysis, particularly enzymatic esterification using lipases, presents a compelling and industrially viable alternative to traditional chemical methods. For researchers and professionals in drug development, adopting these greener strategies offers numerous advantages:
-
Enhanced Sustainability: Reduced energy consumption, less waste, and the use of biodegradable catalysts.
-
Increased Safety: Avoidance of harsh reagents and extreme reaction conditions.
-
Higher Product Quality: The high selectivity of enzymes leads to purer products with fewer by-products, simplifying purification.[3][6]
-
Economic Viability: Mild conditions and catalyst reusability can lower overall production costs.[3]
By integrating biocatalytic methods into synthetic workflows, the pharmaceutical and chemical industries can move towards a more efficient, economical, and environmentally responsible future.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 3469-00-9 [chemicalbook.com]
- 3. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Confirmation of Synthesized Methyl Diphenylacetate
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's identity and purity is a foundational requirement for reliable downstream applications. This guide provides an objective comparison of standard analytical techniques for the characterization of methyl diphenylacetate (C₁₅H₁₄O₂), a key organic intermediate.[1] We present supporting data, detailed experimental protocols, and workflow visualizations to assist in the selection of appropriate analytical methods.
Overview of Analytical Techniques
The identity of this compound can be unequivocally confirmed by a combination of spectroscopic methods that elucidate its molecular structure. Purity is best assessed using separative techniques like chromatography, complemented by physical property measurements. Below is a comparative summary of the most effective methods.
Table 1: Comparison of Key Analytical Techniques for this compound
| Technique | Information Provided | Primary Use | Advantages | Limitations |
|---|---|---|---|---|
| ¹H & ¹³C NMR | Precise atomic arrangement, chemical environment of protons and carbons. | Identity Confirmation | Provides unambiguous structural detail. | Requires relatively pure sample; instrument access can be limited. |
| FTIR Spectroscopy | Presence of functional groups (e.g., ester C=O, aromatic C-H). | Identity Confirmation | Fast, non-destructive, requires minimal sample. | Provides functional group data, not a complete structural map. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Identity Confirmation | High sensitivity, confirms molecular formula. | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| Gas Chromatography (GC) | Separation of volatile components, quantification of purity. | Purity Assessment | High resolution for volatile impurities, excellent quantitation. | Compound must be volatile and thermally stable. |
| Melting Point | Physical property indicative of purity. | Purity Assessment | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities; some impurities may not depress the melting point. |
| Elemental Analysis | Percentage composition of C, H, O. | Identity & Purity | Confirms empirical formula. | Does not distinguish between isomers; requires high purity for accurate results. |
Data Interpretation for Identity and Purity
A multi-technique approach is essential for the comprehensive validation of synthesized this compound. The expected data from key analytical methods are summarized below.
Table 2: Expected Analytical Data for this compound
| Technique | Parameter | Expected Result | Source |
|---|---|---|---|
| Molecular Formula | --- | C₁₅H₁₄O₂ | [2] |
| Molecular Weight | --- | 226.27 g/mol | [2] |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~ 7.2-7.4 ppm (m, 10H, Ar-H), ~ 5.1 ppm (s, 1H, CH), ~ 3.7 ppm (s, 3H, OCH₃) | [3] |
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | ~ 3030-3060 (Ar C-H stretch), ~ 2950 (Aliphatic C-H stretch), ~ 1730 (C=O ester stretch), ~ 1450-1600 (Ar C=C stretch) | [4] |
| Mass Spec. (EI) | m/z | 226 [M]⁺, 167 [(M-COOCH₃)]⁺ | |
| Melting Point | Range | 59-62 °C | [5] |
| Purity (GC) | Assay | ≥97.5% | [6] |
| Appearance | Physical Form | White to off-white crystalline solid |[1][6] |
Experimental Workflows and Logic
Visualizing the analytical process helps in planning and execution. The following diagrams illustrate the general workflow for compound validation and the logical relationship between different techniques.
Caption: General workflow for the synthesis and analytical validation of this compound.
References
A Comparative Spectroscopic Analysis of Methyl, Ethyl, and Propyl Diphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of methyl, ethyl, and propyl diphenylacetate. Understanding the nuanced differences in their NMR, IR, and mass spectra is crucial for the unambiguous identification and characterization of these closely related compounds in various research and development settings. The data presented herein is supported by established spectroscopic principles and compiled from publicly available spectral databases.
Structural Overview and Spectroscopic Implications
The core structure of diphenylacetate consists of a diphenylmethyl group attached to a carbonyl carbon. The differentiation between the methyl, ethyl, and propyl esters arises from the variation in the alkyl chain of the ester functional group. This seemingly minor structural change induces subtle yet distinct shifts in the spectroscopic signatures of these molecules.
The primary differences are anticipated in the signals corresponding to the protons and carbons of the alkyl ester group in NMR spectroscopy. In IR spectroscopy, while the dominant absorptions will be similar, minor shifts in vibrational frequencies, particularly those associated with the C-O bond, may be discernible. Mass spectrometry will reveal a systematic increase in the molecular ion mass and characteristic fragmentation patterns related to the respective alkoxy groups.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for methyl, ethyl, and propyl diphenylacetate.
¹H NMR Spectral Data (in CDCl₃)
| Assignment | Methyl Diphenylacetate | Ethyl Diphenylacetate | Propyl Diphenylacetate (Predicted) |
| -CH(Ph)₂ | ~5.0 ppm (s) | ~5.0 ppm (s) | ~5.0 ppm (s) |
| Ar-H | ~7.2-7.4 ppm (m) | ~7.2-7.4 ppm (m) | ~7.2-7.4 ppm (m) |
| -OCH₃ | ~3.7 ppm (s) | - | - |
| -OCH₂CH₃ | - | ~4.2 ppm (q) | - |
| -OCH₂CH₂CH₃ | - | - | ~4.1 ppm (t) |
| -OCH₂CH₃ | - | ~1.2 ppm (t) | - |
| -OCH₂CH₂CH₃ | - | - | ~1.7 ppm (sextet) |
| -OCH₂CH₂CH₃ | - | - | ~0.9 ppm (t) |
¹³C NMR Spectral Data (in CDCl₃)
| Assignment | This compound | Ethyl Diphenylacetate | Propyl Diphenylacetate (Predicted) |
| C=O | ~172 ppm | ~171 ppm | ~171 ppm |
| Ar-C (quaternary) | ~138 ppm | ~138 ppm | ~138 ppm |
| Ar-CH | ~127-129 ppm | ~127-129 ppm | ~127-129 ppm |
| -CH(Ph)₂ | ~57 ppm | ~57 ppm | ~57 ppm |
| -OCH₃ | ~52 ppm | - | - |
| -OCH₂CH₃ | - | ~61 ppm | - |
| -OCH₂CH₂CH₃ | - | - | ~66 ppm |
| -OCH₂CH₃ | - | ~14 ppm | - |
| -OCH₂CH₂CH₃ | - | - | ~22 ppm |
| -OCH₂CH₂CH₃ | - | - | ~10 ppm |
IR Spectral Data (neat or KBr)
| Vibrational Mode | This compound | Ethyl Diphenylacetate | Propyl Diphenylacetate |
| C=O Stretch | ~1735 cm⁻¹ | ~1730 cm⁻¹ | ~1730 cm⁻¹ |
| C-O Stretch | ~1250-1150 cm⁻¹ | ~1250-1150 cm⁻¹ | ~1250-1150 cm⁻¹ |
| Ar C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Alkyl C-H Stretch | ~3000-2850 cm⁻¹ | ~3000-2850 cm⁻¹ | ~3000-2850 cm⁻¹ |
Mass Spectrometry Data (Electron Ionization)
| Fragment | This compound | Ethyl Diphenylacetate | Propyl Diphenylacetate |
| [M]⁺ | 226 m/z | 240 m/z[1] | 254 m/z[2] |
| [M-OR]⁺ | 195 m/z | 195 m/z | 195 m/z |
| [CH(Ph)₂]⁺ | 167 m/z | 167 m/z[1] | 167 m/z |
| Base Peak | 167 m/z | 167 m/z[1] | 167 m/z |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified ester in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are generally required to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid samples (ethyl and propyl diphenylacetate), place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Sample Preparation (Solid Film): For solid samples (this compound), dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the ester (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualization of Structural Relationships
The following diagram illustrates the homologous series and the key structural differences between methyl, ethyl, and propyl diphenylacetate.
Caption: Homologous series of diphenylacetate esters.
Conclusion
The spectroscopic differentiation of methyl, ethyl, and propyl diphenylacetate is readily achievable through a combination of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR provide the most definitive data for distinguishing these homologous esters, with characteristic signals for the respective alkyl chains. While IR spectroscopy shows strong similarities, subtle differences can be observed. Mass spectrometry offers clear confirmation of the molecular weight and displays predictable fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for the accurate identification and characterization of these compounds in a laboratory setting.
References
Navigating the Landscape of Methyl Diphenylacetate Reference Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the use of high-quality certified reference standards. This guide provides a comprehensive comparison of commercially available methyl diphenylacetate reference standards, offering insights into their purity, characterization, and the analytical methodologies employed by leading suppliers.
Comparison of this compound Reference Standards
Sourcing a reliable certified reference standard for this compound is crucial for ensuring the validity of experimental results. Below is a comparison of offerings from prominent chemical suppliers.
| Supplier | Product Number | Purity Specification | Analytical Methods Cited |
| Sigma-Aldrich | 386359 | 99% | Appearance, Purity (GC), Melting Point, Infrared (IR) Spectroscopy, ¹H NMR Spectroscopy |
| TCI America | D2888 | >98.0% (GC) | Purity (GC), Melting Point, ¹H NMR Spectroscopy |
| Thermo Scientific Chemicals | AAB2469406 | 98% | Purity (GC), Melting Point |
In-Depth Look at Supplier Specifications
Sigma-Aldrich provides a comprehensive Certificate of Analysis (CoA) for their this compound standard (Product No. 386359). For example, lot #MKBG7995V specifies a purity of 99.8% as determined by gas chromatography (GC). The identity is confirmed through infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy, with spectra conforming to established structures. The melting point is also provided as a key quality control parameter.
TCI America offers this compound (Product No. D2888) with a specified purity of greater than 98.0% by GC.[1][2][3] Their available documentation indicates that identity is confirmed by ¹H NMR spectroscopy and a melting point range is provided.[1][3]
Thermo Scientific Chemicals lists their this compound (Product No. AAB2469406) with a purity of 98%.[4][5] The primary analytical method cited for purity assessment is gas chromatography.[4]
It is important to note that while these suppliers provide high-purity materials, the designation of "Certified Reference Standard" in the strictest sense, as defined by metrological bodies like NIST or LGC, was not found for this compound. However, the products offered by these reputable suppliers are manufactured under stringent quality control and come with detailed analytical documentation, making them suitable for most research and development applications.
Experimental Protocols for Quality Assessment
To provide a clearer understanding of how these reference standards are qualified, below are detailed methodologies for the key experiments cited in the supplier documentation.
Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of this compound by separating it from any volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetone or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Instrumental Parameters (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis: Inject the prepared standard solution into the GC system.
-
Data Interpretation: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Structural Elucidation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Spectral Interpretation: The resulting spectrum should be consistent with the known structure of this compound, showing characteristic chemical shifts and coupling patterns for the aromatic protons, the methine proton, and the methyl ester protons.
Workflow for Qualifying a Reference Standard
The process of qualifying a chemical reference standard is a meticulous one, ensuring its identity, purity, and stability. The following diagram illustrates a typical workflow.
This guide provides a foundational understanding for selecting and utilizing this compound reference standards. For the most accurate and reliable results, it is always recommended to consult the supplier's most recent Certificate of Analysis for lot-specific data and handling instructions.
References
- 1. This compound | 3469-00-9 | TCI AMERICA [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | 3469-00-9 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. labcompare.com [labcompare.com]
A Comparative Guide to the Structural Validation of Methyl Diphenylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of small organic molecules is a cornerstone of chemical research and drug development. The arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comparative analysis of key analytical techniques for validating the structure of a methyl diphenylacetate derivative, using methyl 2,2-diphenylacetate as a representative example. We will examine the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting a holistic view of the structural information each method provides.
Data Presentation: A Comparative Overview
The following table summarizes the key structural insights obtained from each analytical technique for methyl 2,2-diphenylacetate. This allows for a quick and direct comparison of the strengths and limitations of each method.
| Analytical Technique | Information Provided | Experimental Data for Methyl 2,2-diphenylacetate |
| ¹H NMR Spectroscopy | Provides information about the chemical environment and connectivity of hydrogen atoms. | Chemical Shift (δ) in ppm: ~7.3 (m, 10H, Ar-H), ~5.1 (s, 1H, CH), ~3.7 (s, 3H, OCH₃) |
| ¹³C NMR Spectroscopy | Reveals the chemical environment of each unique carbon atom in the molecule. | Chemical Shift (δ) in ppm: ~172 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~58 (CH), ~52 (OCH₃) |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Key Peaks (cm⁻¹): ~1735 (C=O stretch), ~1250 & ~1150 (C-O stretch), ~3030 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch) |
| Mass Spectrometry (EI) | Determines the molecular weight and provides information on the fragmentation pattern of the molecule. | Molecular Ion (M⁺): m/z = 226. Key Fragments: m/z = 167 ([M-COOCH₃]⁺), m/z = 91 ([C₇H₇]⁺) |
| Single-Crystal X-ray Crystallography | Provides the definitive three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. | Crystal System: Monoclinic, Space Group: P2₁/c. Bond lengths and angles confirm the connectivity and geometry. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are the generalized protocols for the acquisition of the data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. The instrument passes an infrared beam through the crystal, and the evanescent wave interacts with the sample.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Single-Crystal X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow a single, high-quality crystal of the this compound derivative, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction patterns at various orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental data, resulting in the final, detailed three-dimensional structure.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the structural validation process and the relationship between the different analytical techniques.
Caption: Workflow for the structural validation of a synthesized compound.
Caption: Relationship of analytical techniques to structural information.
A Comparative Guide to the Synthesis of Methyl Diphenylacetate: Catalytic vs. Stoichiometric Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl diphenylacetate, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various methods. This guide provides a comparative analysis of two primary approaches: traditional stoichiometric esterification and modern catalytic methods. The choice between these routes often involves a trade-off between reaction efficiency, environmental impact, and cost. This document aims to provide an objective comparison, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the synthesis of this compound and structurally similar esters using stoichiometric and catalytic methods. Due to the limited availability of directly comparable data for this compound across all methods, data for analogous esters is included to provide a reasonable performance expectation.
| Parameter | Stoichiometric Method (Fischer Esterification) | Catalytic Method (Solid Acid Catalyst) | Catalytic Method (Enzymatic) |
| Reagent | Sulfuric Acid (H₂SO₄) | Amberlyst-15 | Immobilized Lipase (e.g., Novozym 435) |
| Substrate | Diphenylacetic Acid / Phenylacetic Acid | Phenylacetic Acid | Phenylacetic Acid |
| Yield | ~80-90% (for similar esters)[1][2] | ~80-97% (for similar esters)[3][4] | ~96-100% (for similar esters)[1] |
| Reaction Time | 4 - 6 hours[3] | 3 - 9 hours[4] | 24 - 48 hours[1] |
| Temperature | Reflux (approx. 65°C in Methanol)[2][3] | Room Temperature to Reflux[4] | 40°C[1] |
| Reagent Loading | Stoichiometric or catalytic amounts (e.g., 0.1-0.2 eq)[3] | Catalytic (e.g., 10 mol%)[3] | Catalytic (e.g., 4 mg per mmol of acid)[1] |
| Work-up | Neutralization, extraction, drying[2][3] | Filtration of catalyst, solvent removal[3][4] | Filtration of enzyme, solvent removal[1] |
| Environmental Impact | Generates acidic waste, requires neutralization | Catalyst is recyclable, minimizing waste[3] | Biocatalyst is biodegradable and reusable |
Experimental Protocols
Stoichiometric Method: Fischer Esterification using Sulfuric Acid
This protocol describes a general procedure for the synthesis of methyl esters from carboxylic acids using a stoichiometric amount of sulfuric acid as a catalyst.[2][3]
Materials:
-
Diphenylacetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylacetic acid (1.0 eq).
-
Add anhydrous methanol (20-30 mL per gram of carboxylic acid).
-
Slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Catalytic Method: Esterification using Amberlyst-15
This protocol outlines a procedure using a solid acid catalyst, which simplifies product purification and catalyst recycling.[3][4]
Materials:
-
Diphenylacetic acid
-
Anhydrous methanol
-
Amberlyst-15 resin
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
In a round-bottom flask, combine diphenylacetic acid (1.0 eq) and anhydrous methanol.
-
Add Amberlyst-15 (typically 10% by weight of the carboxylic acid).
-
The reaction can be performed at room temperature or heated to reflux to increase the rate. For higher yields, a Dean-Stark trap can be used with a solvent like toluene to azeotropically remove the water formed during the reaction.
-
Stir the mixture for the required reaction time (monitor by TLC or HPLC).
-
Upon completion, cool the reaction mixture.
-
Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with methanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the this compound. Further purification may be performed if necessary.
Catalytic Method: Enzymatic Esterification using Immobilized Lipase
This protocol utilizes a biocatalyst, offering high selectivity and mild reaction conditions.[1]
Materials:
-
Diphenylacetic acid
-
Methanol
-
Immobilized lipase (e.g., Novozym 435)
-
Toluene or another suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a vial or flask, dissolve diphenylacetic acid (1 mmol) in toluene (1 ml).
-
Add methanol (2 mmol).
-
Add the immobilized lipase (e.g., 4 mg of Novozym 435).
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C) for 24-48 hours.
-
After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed, dried, and reused.
-
Wash the filtrate with saturated sodium bicarbonate solution (3 times) and then with brine (1 time).
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under vacuum to obtain the this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and reaction mechanisms for the synthesis of this compound.
Caption: Stoichiometric synthesis workflow.
References
Safety Operating Guide
Proper Disposal of Methyl Diphenylacetate: A Step-by-Step Guide
This guide provides essential safety and logistical procedures for the proper disposal of methyl diphenylacetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. All chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:
-
Eye Protection: Chemical safety goggles or eyeshields.[2]
-
Hand Protection: Compatible chemical-resistant gloves.[2]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form where dust may be generated.[2]
-
Protective Clothing: A standard laboratory coat should be worn.
In Case of a Spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing the appropriate PPE, clean up the spill using absorbent pads or other inert materials.
-
All materials used for cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.[1]
-
Do not dispose of spilled material or cleanup debris in the regular trash.
Summary of Key Data
The following table summarizes the essential safety and classification information for this compound.
| Property | Description | Reference |
| Physical Form | Solid | [2] |
| CAS Number | 3469-00-9 | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
| Required PPE | Eyeshields, Gloves, N95 Dust Mask (US) | [2] |
| Disposal Route | Institutional Hazardous Waste Program (EHS) | [1][3] |
Operational Disposal Plan: Step-by-Step Protocol
Follow these procedural steps to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Characterization
This compound is classified as a combustible solid.[2] It must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[3][4]
Step 2: Waste Collection and Container Management
-
Select a Container: Use a designated hazardous waste container that is compatible with this compound. The original container is often the best choice.[1] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[1][5]
-
Collect Waste: Place solid this compound waste directly into the designated container. Keep liquid and solid wastes separate.[6]
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[5][7]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is critical for safety and regulatory compliance.
-
Attach a Tag: As soon as the container is first used for waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[1][3]
-
Complete Information: Fill out the tag completely and legibly. The label must include:
Step 4: Storing the Waste On-Site
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][8]
-
Segregation: Store this compound waste away from incompatible materials, such as strong oxidizing agents.[5][6]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[1][6]
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Glassware or other lab materials contaminated with this compound must be decontaminated or disposed of as hazardous waste.[5]
-
Triple-Rinse Procedure: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[1][5]
-
Collect Rinsate: The solvent rinsate from this procedure must be collected and disposed of as a separate hazardous liquid waste stream.[1][5]
-
Disposal of Rinsed Container: After being triple-rinsed and air-dried, the defaced container (all chemical labels removed or blacked out) may be disposed of in the regular trash.[1]
Step 6: Arranging for Final Disposal
-
Request Pickup: Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed 12 months), submit a chemical waste collection request to your institution's EHS office.[1][7]
-
Do Not Transport: Never transport hazardous waste yourself across campus. Trained EHS personnel will collect the waste directly from your laboratory's SAA.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Methyldiphenylacetat 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Logistics for Handling Methyl Diphenylacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl diphenylacetate, including detailed personal protective equipment (PPE) protocols, step-by-step spill cleanup procedures, and a comprehensive waste disposal plan.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Part | Recommended PPE | Material Specifications |
| Hands | Chemical Resistant Gloves | Primary: Butyl rubber provides excellent resistance to esters. Alternative: Heavy-duty Nitrile gloves can be used for incidental contact. |
| Eyes | Safety Goggles or Safety Glasses with Side Shields | Must be ANSI Z87.1 compliant. A face shield should be worn in situations with a high risk of splashing. |
| Body | Chemical Resistant Apron or Coveralls | Butyl rubber, Neoprene, Polyethylene, or Ethylene Vinyl Alcohol (EVOH) are effective against esters.[1] |
| Respiratory | N95 Dust Mask or a Full-face Respirator | An N95 mask is suitable for handling the solid form to prevent inhalation of dust particles.[2] A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if handling heated material. |
Handling and Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3] Keep containers tightly closed when not in use.
Spill Cleanup Protocol
In the event of a spill, a prompt and systematic response is critical to contain the material and prevent exposure.
Spill Cleanup Workflow
Caption: Workflow for cleaning up a this compound spill.
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don Appropriate PPE: Before beginning cleanup, put on all recommended PPE as outlined in the table above, including butyl rubber gloves, safety goggles, a lab coat or chemical-resistant apron, and an N95 dust mask.
-
Contain the Spill: For a solid spill, you can prevent the spread of dust by carefully placing absorbent pads around the perimeter.
-
Gently Cover and Collect: Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[4] Using a plastic dustpan and brush, carefully sweep the material and absorbent into a designated waste container. Avoid creating dust.
-
Place in a Labeled Waste Container: Transfer the collected material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose of Waste: Dispose of the sealed waste container and any contaminated PPE according to the waste disposal plan outlined below.
-
Restock Spill Kit: Replenish any used items from your laboratory's spill kit.
Waste Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations. All waste must be handled in accordance with local, state, and federal regulations.[5]
Waste Disposal Workflow
Caption: Workflow for the disposal of this compound waste.
Step-by-Step Waste Disposal Procedure
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless you have confirmed they are compatible. Keep solid waste separate from liquid waste.
-
Use Designated Containers: Place all waste, including contaminated PPE and cleaning materials, into a designated and compatible hazardous waste container. The container should be in good condition and have a secure lid.
-
Label Containers Correctly: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date.[6]
-
Store Safely: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[7]
References
- 1. rshughes.com [rshughes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
